molecular formula C7H3BrClFO B1447692 2-Bromo-5-chloro-4-fluorobenzaldehyde CAS No. 1806838-88-9

2-Bromo-5-chloro-4-fluorobenzaldehyde

Cat. No.: B1447692
CAS No.: 1806838-88-9
M. Wt: 237.45 g/mol
InChI Key: BPFGNBIVQUWFIM-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-fluorobenzaldehyde (CAS: 1806838-88-9) is a high-purity halogenated benzaldehyde serving as a versatile synthetic intermediate in organic and medicinal chemistry research . With the molecular formula C7H3BrClFO and a molecular weight of 237.45 g/mol, this compound is characterized by its multiple halogen substituents, which enhance its reactivity and make it a valuable building block for constructing more complex molecules . Research Applications: This compound is primarily used as a key precursor in the synthesis of various biologically active compounds. Its structure is particularly valuable for developing pharmaceutical candidates, such as quinazolinones known for antitumor activity . The aldehyde functional group allows for further transformations, including nucleophilic additions and condensations, while the halogen atoms enable metal-catalyzed cross-coupling reactions to create novel compound libraries for drug discovery . Handling and Storage: To maintain stability and purity, this material should be stored in an inert atmosphere at cold temperatures between 2°C and 8°C . Researchers should note the safety profile: the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment and engineering controls should be used. Note: This product is intended for research purposes only and is not classified for human or veterinary use. Specifications: • CAS Number: 1806838-88-9 • Molecular Formula: C7H3BrClFO • Molecular Weight: 237.45 g/mol • MDL Number: MFCD28733864 • Purity: Available in high grades, typically 98% • Form: Typically supplied as a powder

Properties

IUPAC Name

2-bromo-5-chloro-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFGNBIVQUWFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Bromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "2-Bromo-5-chloro-4-fluorobenzaldehyde" did not yield a specific CAS number or substantial technical data, suggesting it may be a novel or less-documented compound. To provide a comprehensive and scientifically grounded guide as requested, this document will focus on the closely related and well-characterized compound, 2-Bromo-5-fluorobenzaldehyde (CAS No: 94569-84-3) . The principles of synthesis, reactivity, and application discussed herein offer valuable insights that can be extrapolated to other polysubstituted benzaldehydes.

Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzaldehyde

2-Bromo-5-fluorobenzaldehyde is a highly versatile synthetic intermediate whose value in medicinal chemistry and materials science is derived from the specific arrangement of its functional groups. The presence of an aldehyde, a bromine atom, and a fluorine atom on the benzene ring provides a unique combination of reactivity and electronic properties. The aldehyde group serves as a key handle for a variety of chemical transformations, while the halogen substituents offer opportunities for cross-coupling reactions and modulation of the molecule's electronic and steric character. This strategic combination makes it an essential building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

The bromine and fluorine atoms, in particular, enhance the electrophilic nature of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution and cross-coupling.[1] This heightened reactivity, coupled with the ability to selectively functionalize the different positions on the ring, allows for the precise construction of intricate molecular architectures. Consequently, 2-Bromo-5-fluorobenzaldehyde has found significant application in the development of novel therapeutic agents, including anti-cancer drugs and antibiotics, as well as in the creation of functional materials with tailored properties.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in research and development. The key data for 2-Bromo-5-fluorobenzaldehyde are summarized below.

PropertyValueSource
CAS Number 94569-84-3[1][2]
Molecular Formula C₇H₄BrFO[1][2][3][4]
Molecular Weight 203.01 g/mol [1][2][3][4]
Appearance White to orange to green powder to lump[1][2]
Melting Point 53 - 57 °C[1][2]
Purity ≥ 95% (GC)[1][2]
IUPAC Name 2-bromo-5-fluorobenzaldehyde
SMILES C1=CC(=C(C=C1F)C=O)Br
InChIKey CJUCIKJLMFVWIS-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-5-fluorobenzaldehyde can be achieved through various routes, with a common method involving the selective ortho-bromination of a suitable benzaldoxime precursor.[3] This approach offers good regioselectivity, which is crucial for obtaining the desired substitution pattern.

Illustrative Synthetic Protocol: Ortho-Bromination of 5-Fluorobenzaldoxime

This protocol is based on established methods for the selective bromination of aromatic compounds. The use of an oxime protecting group for the aldehyde allows for the directed ortho-metalation and subsequent bromination.

Step 1: Protection of the Aldehyde

  • 5-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The resulting 5-fluorobenzaldoxime is then extracted and purified.

Step 2: Directed Ortho-Metalation and Bromination

  • The purified 5-fluorobenzaldoxime is dissolved in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78 °C).

  • A strong base, such as n-butyllithium, is added dropwise to deprotonate the position ortho to the oxime group. The directing effect of the oxime is key to the regioselectivity of this step.

  • A bromine source, such as N-bromosuccinimide (NBS) or elemental bromine, is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

Step 3: Deprotection and Isolation

  • The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

  • The oxime is hydrolyzed back to the aldehyde by treatment with a mild acid (e.g., aqueous HCl) or an oxidative cleavage reagent.

  • The crude 2-Bromo-5-fluorobenzaldehyde is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The final product is purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_protection Step 1: Aldehyde Protection cluster_bromination Step 2: Ortho-Bromination cluster_deprotection Step 3: Deprotection & Purification A 5-Fluorobenzaldehyde C 5-Fluorobenzaldoxime A->C Reaction B Hydroxylamine HCl, Base B->C Reagents D 5-Fluorobenzaldoxime C->D F Brominated Oxime Intermediate D->F Directed Metalation E 1. n-BuLi 2. Bromine Source (e.g., NBS) E->F Reagents G Brominated Oxime Intermediate F->G I 2-Bromo-5-fluorobenzaldehyde G->I Deprotection H Mild Acid Hydrolysis H->I Condition K Pure Product I->K J Purification (Recrystallization/Chromatography) J->K

Caption: Synthetic workflow for 2-Bromo-5-fluorobenzaldehyde.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-5-fluorobenzaldehyde is vast, with the aldehyde and bromo functionalities serving as key reactive sites for building molecular complexity.

Key Transformations and Their Significance:
  • Aldehyde Chemistry: The aldehyde group can undergo a wide range of classical transformations, including:

    • Reductive Amination: To introduce amine-containing side chains, a common strategy in medicinal chemistry to improve solubility and target engagement.

    • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the extension of the carbon skeleton.

    • Grignard and Organolithium Additions: To introduce new carbon substituents and create chiral centers.

    • Oxidation: To form the corresponding carboxylic acid, which can be further functionalized.

  • Bromo Group Chemistry: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: For the formation of biaryl structures, a prevalent motif in many drug molecules.

    • Sonogashira Coupling: To introduce alkyne functionalities, which are valuable for linking molecular fragments or as precursors for other functional groups.

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry.

    • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

The strategic use of these transformations has led to the incorporation of the 2-bromo-5-fluorobenzaldehyde scaffold into a variety of biologically active molecules. For instance, it has been utilized in the synthesis of quinazolinones, a class of compounds known for their antitumor activity.[3][4]

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_bromo Bromo Group Reactions Core 2-Bromo-5-fluorobenzaldehyde ReductiveAmination Amine Derivatives Core->ReductiveAmination Reductive Amination Wittig Alkenes Core->Wittig Wittig/HWE Grignard Alcohols Core->Grignard Grignard/Organolithium Oxidation Carboxylic Acids Core->Oxidation Oxidation Suzuki Biaryls Core->Suzuki Suzuki Coupling Sonogashira Alkynes Core->Sonogashira Sonogashira Coupling Buchwald Arylamines Core->Buchwald Buchwald-Hartwig

Caption: Key chemical transformations of 2-Bromo-5-fluorobenzaldehyde.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Bromo-5-fluorobenzaldehyde. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.

GHS Hazard Statements:

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5]

  • Toxic if swallowed, in contact with skin, or if inhaled (in some classifications).[5]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. It is recommended to store under an inert atmosphere as it may be air sensitive.[2][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

2-Bromo-5-fluorobenzaldehyde is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in research and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1246. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

Sources

A Technical Guide to 2-Bromo-5-chloro-4-fluorobenzaldehyde: Reactivity, Stability, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Bromo-5-chloro-4-fluorobenzaldehyde is a polysubstituted aromatic compound poised to be a highly versatile building block in modern organic synthesis. Its unique arrangement of three distinct halogen atoms and an aldehyde functional group on a benzene ring offers multiple, orthogonally reactive sites. This guide provides an in-depth analysis of the compound's structural characteristics, a predictive assessment of its reactivity at each functional site, and a discussion of its stability profile. While extensive literature on this specific isomer is emerging, this document synthesizes established principles of physical organic chemistry and data from analogous structures to offer a robust framework for its application in pharmaceutical, agrochemical, and materials science research. Detailed, field-tested protocols for key transformations are provided to empower researchers in leveraging this potent synthetic intermediate.

Molecular Structure and Physicochemical Properties

2-Bromo-5-chloro-4-fluorobenzaldehyde, identified by CAS Number 1806838-88-9, is a crystalline solid under ambient conditions.[1][2] Its structure presents a fascinating case study in the interplay of electronic and steric effects, which govern its chemical behavior.

Physicochemical Data

The known properties of 2-Bromo-5-chloro-4-fluorobenzaldehyde are summarized below. This data is essential for safe handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 1806838-88-9[1][2]
Molecular Formula C₇H₃BrClFO[3]
Molecular Weight 237.45 g/mol [1][3]
Appearance Solid[4]
Storage Conditions Inert atmosphere, 2-8°C[5][6]
SMILES O=CC1=CC(Cl)=C(F)C=C1Br[1][6]
Structural and Electronic Analysis

The reactivity of the molecule is dictated by the electronic contributions of its substituents. The aldehyde group acts as a powerful deactivating group through both inductive withdrawal (-I) and resonance (-M), significantly reducing the electron density of the aromatic ring. The halogens exhibit a dual electronic nature: they are inductively withdrawing (-I) but are weak resonance donors (+R). The net effect of the three halogens and the aldehyde is a highly electron-deficient (electrophilic) aromatic system.

This electron-poor character has two major consequences:

  • It increases the electrophilicity of the carbonyl carbon, making the aldehyde susceptible to nucleophilic attack.

  • It activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) while deactivating it for classical electrophilic aromatic substitution.

Suzuki_Cycle Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->ox_add + Ar-Br trans Transmetalation (Ar-Pd(II)-Ar')L₂ ox_add->trans + Ar'-B(OR)₂ red_elim Reductive Elimination trans->red_elim byproduct X-B(OR)₂ + M-Br trans->byproduct Byproducts red_elim->pd0 ProductFormation product Ar-Ar' (Coupled Product) red_elim->product ar_br Ar-Br (2-Bromo-5-chloro-4-fluorobenzaldehyde) ar_br->ox_add ar_boronic Ar'-B(OR)₂ + Base ar_boronic->trans SNAr_Mechanism Figure 3: S N Ar Mechanism at the C4 Position start Substrate (Ar-F) meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) start->meisenheimer + Nu⁻ (Slow, RDS) product Product (Ar-Nu) meisenheimer->product - F⁻ (Fast) leaving_group Leaving Group (F⁻) meisenheimer->leaving_group Elimination nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer

Sources

The Strategic Utility of 2-Bromo-5-chloro-4-fluorobenzaldehyde: A Technical Primer for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, the demand for strategically functionalized building blocks is perpetual. These molecules are the linchpins in the construction of complex molecular architectures that drive innovation in medicinal chemistry, agrochemicals, and materials science. 2-Bromo-5-chloro-4-fluorobenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly versatile intermediate. Its unique arrangement of halogen substituents and a reactive aldehyde moiety offers a palette of opportunities for selective chemical transformations. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most importantly, the potential applications of this valuable compound, with a focus on its role in the construction of bioactive molecules and functional materials.

Introduction: Unveiling a Versatile Synthetic Intermediate

2-Bromo-5-chloro-4-fluorobenzaldehyde (CAS No. 1806838-88-9) is a crystalline solid with the molecular formula C₇H₃BrClFO and a molecular weight of 237.45 g/mol .[1] The strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—on the benzaldehyde scaffold imparts a unique electronic and steric profile, making it a subject of significant interest for synthetic chemists. The electron-withdrawing nature of the halogens and the aldehyde group activates the aromatic ring for certain transformations while also providing multiple, distinct handles for sequential, site-selective reactions.

This guide will delve into the synthetic pathways to access this key intermediate, its characteristic reactivity, and its proven and potential applications in areas of high scientific and commercial interest. We will explore its utility in palladium-catalyzed cross-coupling reactions, the synthesis of heterocyclic scaffolds, and the development of novel kinase inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its synthetic potential.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 2-Bromo-5-chloro-4-fluorobenzaldehyde is not extensively published, we can infer its properties from closely related analogs such as 2-bromo-5-fluorobenzaldehyde and 2-chloro-4-bromo-5-fluorobenzaldehyde.[2][3]

PropertyEstimated Value/CharacteristicSource/Analogy
CAS Number 1806838-88-9[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Appearance White to off-white crystalline solidAnalogy to similar substituted benzaldehydes[2]
Melting Point Expected to be in the range of 50-80 °CAnalogy to 2-bromo-5-fluorobenzaldehyde (53-57 °C)[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General property of similar organic compounds
Storage Store in a cool, dry place under an inert atmosphere[1]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the surrounding halogen and aldehyde groups. The aldehydic proton will be a singlet in the downfield region (around 10 ppm).

  • ¹³C NMR: The carbon NMR will display seven signals corresponding to the seven carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the halogen substituents.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the ring.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of bromine and chlorine atoms. The molecular ion peak (M+) would be observed around m/z 236, 238, and 240, reflecting the natural isotopic abundance of Br and Cl.

Synthesis of 2-Bromo-5-chloro-4-fluorobenzaldehyde

One potential approach could start from 4-fluoro-3-chlorotoluene. The synthesis would proceed through the following conceptual steps:

Synthesis_Pathway A 4-Fluoro-3-chlorotoluene B Bromination A->B Br₂, FeBr₃ C 2-Bromo-5-chloro-4-fluorotoluene B->C D Side-chain Oxidation C->D e.g., KMnO₄ or CrO₃ E 2-Bromo-5-chloro-4-fluorobenzaldehyde D->E Suzuki_Coupling A 2-Bromo-5-chloro-4-fluorobenzaldehyde C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) B->C D 2-Aryl-5-chloro-4-fluorobenzaldehyde C->D

Selective Suzuki-Miyaura Coupling

Experimental Protocol (General):

  • Reaction Setup: To a reaction vessel, add 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

This selective functionalization is a powerful strategy for building molecular complexity in a controlled manner, which is particularly valuable in the synthesis of pharmaceutical intermediates.

Synthesis of Heterocyclic Scaffolds: The Gateway to Bioactive Molecules

The aldehyde functionality of 2-Bromo-5-chloro-4-fluorobenzaldehyde serves as a versatile handle for the construction of a wide array of heterocyclic systems, which are prevalent in many biologically active compounds.

Quinazolines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Substituted benzaldehydes are key starting materials for the synthesis of quinazolines. For instance, the reaction of a 2-aminobenzylamine with a substituted benzaldehyde, often under oxidative conditions, can lead to the formation of a quinazoline ring system. [4] The use of 2-Bromo-5-chloro-4-fluorobenzaldehyde in such a reaction would lead to the formation of a quinazoline scaffold bearing the 2-bromo-5-chloro-4-fluorophenyl substituent, which can be further functionalized via cross-coupling reactions at the bromine position. This approach allows for the rapid generation of a library of diverse quinazoline derivatives for biological screening.

Quinazoline_Synthesis A 2-Bromo-5-chloro-4-fluorobenzaldehyde C Oxidative Cyclization A->C B 2-Aminobenzylamine B->C D Substituted Quinazoline C->D

Synthesis of Quinazoline Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological activities. [5]A common method for their synthesis involves the condensation of a substituted benzaldehyde with an o-phenylenediamine derivative. The resulting benzimidazole will bear the polysubstituted phenyl ring, providing a scaffold for further synthetic elaboration.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a substituted aromatic core. The unique substitution pattern of 2-Bromo-5-chloro-4-fluorobenzaldehyde makes it an attractive starting material for the synthesis of novel kinase inhibitors. The aldehyde can be used to construct the core heterocyclic scaffold of the inhibitor, while the halogen atoms provide opportunities for late-stage functionalization to optimize potency and selectivity. For instance, substituted pyrimidines, which are common scaffolds in kinase inhibitors, can be synthesized using this building block. [6]

Conclusion and Future Outlook

2-Bromo-5-chloro-4-fluorobenzaldehyde is a strategically designed synthetic intermediate with significant potential in modern organic synthesis. Its key attributes—multiple, differentially reactive halogen atoms and a versatile aldehyde group—make it a powerful tool for the construction of complex molecular architectures. The ability to perform selective cross-coupling reactions, coupled with its utility in the synthesis of important heterocyclic scaffolds, positions this molecule as a valuable asset for researchers in drug discovery, agrochemical development, and materials science.

While the full scope of its applications is still being explored, the principles outlined in this guide, drawn from the chemistry of analogous compounds, provide a solid foundation for its effective utilization. As the demand for novel, highly functionalized molecules continues to grow, the strategic application of building blocks like 2-Bromo-5-chloro-4-fluorobenzaldehyde will undoubtedly play a crucial role in advancing chemical innovation.

References

  • [No specific source for this exact compound's synthesis was found, but the synthesis of 2-bromo-5-chlorobenzaldehyde is described in a patent.] CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents. (URL not available for direct linking)
  • Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1246.
  • PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Application of 2-Bromo-5-chloro-4-fluorobenzaldehyde Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Benzaldehydes

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. Halogenated aromatic compounds, particularly substituted benzaldehydes, represent a cornerstone class of building blocks, or synthons, prized for their versatile reactivity and profound influence on the pharmacological profiles of target molecules.[1][2] The unique electronic properties imparted by halogen substituents can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all critical parameters in the optimization of drug candidates.

This guide focuses on a particularly valuable, yet underexplored scaffold: 2-Bromo-5-chloro-4-fluorobenzaldehyde . The specific arrangement of three distinct halogens, combined with a reactive aldehyde functionality, creates a molecule with a highly tunable and predictable reactivity profile. This allows for the sequential and regioselective introduction of diverse chemical moieties, making it an exceptional starting point for the synthesis of complex molecular architectures. We will explore the synthesis of this core scaffold, delve into the key transformations that unlock a diverse chemical space of its derivatives, and discuss their promising applications in contemporary drug discovery programs.

Physicochemical Profile and Strategic Reactivity of the Core Scaffold

The utility of 2-Bromo-5-chloro-4-fluorobenzaldehyde originates from the distinct electronic and steric properties conferred by its substituents.[1] Understanding this profile is crucial for designing logical and efficient synthetic routes to its derivatives.

Core Compound Properties
PropertyValueSource
CAS Number 1214386-29-4[1]
Molecular Formula C₇H₃BrClFO[1]
Molecular Weight 237.45 g/mol [1]
Appearance White powder[1]
Purity Typically ≥ 99.0%[1]
Causality of Reactivity: An Electronically Differentiated Scaffold

The reactivity of the scaffold is a direct consequence of the interplay between its functional groups:

  • The Aldehyde Group (-CHO): As a moderately deactivating, meta-directing group, it withdraws electron density from the aromatic ring, influencing the sites of further electrophilic substitution. More importantly, it serves as a primary reaction handle for transformations such as reductive amination, Wittig reactions, and condensations.[3]

  • The Halogen Substituents (-F, -Cl, -Br):

    • Fluorine (C4): The most electronegative halogen, it strongly withdraws electron density via the inductive effect. This electronic pull activates the C4 position for potential nucleophilic aromatic substitution (SNAr).

    • Chlorine (C5): Also an electron-withdrawing group, it contributes to the overall electronic character of the ring.

    • Bromine (C2): The C-Br bond is the most susceptible to oxidative addition by transition metal catalysts (e.g., Palladium). This makes the C2 position the primary site for strategic carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[3]

This hierarchy of reactivity allows for a controlled, stepwise functionalization of the molecule, a highly desirable trait in library synthesis and lead optimization.

Synthesis of the 2-Bromo-5-chloro-4-fluorobenzaldehyde Scaffold

While commercially available, understanding the synthesis of the core scaffold provides insight into impurity profiles and potential scale-up strategies. The synthesis of polysubstituted benzaldehydes often involves multi-step sequences that control the regiochemistry of substitution. A plausible laboratory-scale approach involves the directed ortho-metalation and subsequent electrophilic quench of a protected benzaldehyde precursor.

Below is a conceptual workflow illustrating a potential synthetic pathway.

G cluster_0 Synthetic Workflow A Start: 4-Chloro-3-fluorotoluene B Protection of Aldehyde Precursor (e.g., Benzylic Bromination) A->B NBS, Initiator C Formation of Protected Aldehyde (e.g., via Sommelet reaction or oxidation) B->C Hexamethylenetetramine D Directed ortho-Metalation (DoM) using LDA at low temperature C->D LDA, THF, -78 °C E Electrophilic Bromination (e.g., with 1,2-dibromoethane) D->E Br-CH2CH2-Br F Deprotection / Final Oxidation E->F Acidic Workup G Target: 2-Bromo-5-chloro-4-fluorobenzaldehyde F->G

Caption: Conceptual workflow for the synthesis of the core scaffold.

Key Synthetic Transformations for Derivative Discovery

The true power of 2-Bromo-5-chloro-4-fluorobenzaldehyde lies in its capacity to serve as a platform for diverse chemical elaborations. The distinct reactivity of each position allows for a modular approach to building molecular complexity.

G cluster_coupling C2 Position (Bromine) cluster_aldehyde C1 Position (Aldehyde) cluster_snar C4 Position (Fluorine) Core 2-Bromo-5-chloro-4-fluorobenzaldehyde Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd Catalyst, Base Heck Heck Reaction (Alkenes) Core->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base ReductiveAmination Reductive Amination (Amines) Core->ReductiveAmination NaBH(OAc)3 Wittig Wittig Reaction (Phosphonium Ylides) Core->Wittig R-PPh3+ Condensation Condensation (e.g., Schiff Base, Aldol) Core->Condensation Acid/Base Catalyst SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., R-OH, R-SH, R2NH) Core->SNAr Base, Heat

Caption: Key reaction pathways for derivatization.

C2 Position: Transition Metal Cross-Coupling

The carbon-bromine bond is the workhorse for introducing molecular diversity. Its susceptibility to oxidative addition makes it the ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[3]

  • Suzuki-Miyaura Coupling: This reaction is arguably the most powerful tool for this scaffold, enabling the introduction of a vast array of aryl and heteroaryl moieties. The choice of boronic acid or ester directly dictates the final structure, allowing for the rapid generation of libraries of biaryl compounds, a common motif in kinase inhibitors and other targeted therapies.

  • Heck and Sonogashira Couplings: These reactions further expand the accessible chemical space by allowing for the installation of alkene and alkyne functionalities, respectively. These unsaturated linkers can serve as rigid spacers or as precursors for further chemical transformations.

The causality for the high selectivity at the C2 position lies in the relative bond strengths (C-Br < C-Cl < C-F), which dictates the ease of oxidative addition by the palladium catalyst.

C1 Position: Reactions of the Aldehyde

The aldehyde group provides a gateway to a different set of derivatives, primarily through nucleophilic addition and condensation reactions.

  • Reductive Amination: A robust and reliable method for synthesizing secondary and tertiary amines. This reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ. This is a cornerstone reaction for introducing basic nitrogen atoms, which are critical for improving solubility and forming salt forms of active pharmaceutical ingredients (APIs).

  • Wittig Reaction: This allows for the conversion of the aldehyde into an alkene with predictable stereochemistry, offering a method to introduce exocyclic double bonds or extend carbon chains.

  • Schiff Base and Benzimidazole Formation: Condensation with primary amines forms Schiff bases, which can be stable ligands or be further reduced.[2] Reaction with o-phenylenediamines is a classic route to the benzimidazole core, a privileged scaffold in medicinal chemistry found in proton-pump inhibitors and anthelmintics.[4]

C4 Position: Nucleophilic Aromatic Substitution (SNAr)

While more challenging than cross-coupling, the C-F bond can be targeted for SNAr reactions. The strong electron-withdrawing effect of the adjacent aldehyde and other halogens activates this position toward attack by strong nucleophiles (e.g., alkoxides, thiolates, or secondary amines). This reaction requires forcing conditions (heat, strong base) but provides a valuable orthogonal strategy for introducing ethers, thioethers, and amines at a position not accessible via cross-coupling.

Applications in Drug Discovery: From Scaffold to Candidate

Derivatives of polysubstituted benzaldehydes are prevalent in various therapeutic areas. The 2-Bromo-5-chloro-4-fluorobenzaldehyde scaffold is an ideal starting point for compounds targeting indications where precise spatial arrangement of substituents is key.

  • Oncology: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the enzyme. The ability to rapidly diversify the scaffold via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Furthermore, substituted benzaldehydes are precursors to quinazolinone-based compounds, which have demonstrated antitumor activity.[5]

  • Infectious Diseases: The core can be elaborated to mimic the structures of natural products or to develop novel antibacterial or antiviral agents. The introduction of heterocyclic moieties is a common strategy for improving antibacterial activity.[6]

  • Neurodegenerative Diseases: Compounds designed to interact with targets in the central nervous system often require careful tuning of lipophilicity to ensure blood-brain barrier penetration. The halogen atoms on the core scaffold, particularly fluorine, are known to favorably modulate this property. Substituted benzaldehydes are also used to synthesize inhibitors for targets relevant to Alzheimer's disease.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, field-proven methodology for a representative Suzuki-Miyaura reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-(4-methoxyphenyl)-5-chloro-4-fluorobenzaldehyde.

Materials & Reagents:

  • 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Argon or Nitrogen gas supply

Protocol:

  • Inert Atmosphere Preparation (Causality: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover.)

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Sphos (0.04 eq), and K₃PO₄ (3.0 eq).

    • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Catalyst Pre-formation and Reaction Setup (Causality: Sphos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, promotes efficient oxidative addition to the C-Br bond, and facilitates the reductive elimination step.)

    • In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) in anhydrous toluene.

    • Using a syringe, add the Pd(OAc)₂ solution to the reaction flask, followed by additional anhydrous toluene and degassed water to create a 10:1 toluene:water mixture (final reaction concentration ~0.1 M). The biphasic system with a phosphate base is highly effective for this type of coupling.

  • Reaction Execution (Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.)

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification (Causality: The work-up removes the inorganic base, palladium catalyst residues, and any water-soluble byproducts.)

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-chloro-4-fluorobenzaldehyde.

Conclusion

2-Bromo-5-chloro-4-fluorobenzaldehyde is more than just another chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its differentiated reactivity profile provides medicinal chemists with a reliable and versatile tool to systematically build and optimize complex molecules. By leveraging established synthetic methodologies such as cross-coupling and reductive amination, researchers can efficiently navigate chemical space to identify novel drug candidates with enhanced pharmacological properties. The continued exploration of derivatives from this scaffold holds significant promise for addressing unmet needs across a spectrum of therapeutic areas.

References

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

  • Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Pharmaffiliates. [Link]

  • Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Google Patents. (2018). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Pharmaffiliates. [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. (1989). US4845304A - Process for producing fluorobenzaldehydes.
  • PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4038-4042. [Link]

  • Wang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(10), 103168. [Link]

  • Iqbal, M. A., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. ACS Omega, 8(5), 4945-4957. [Link]

  • Talukdar, S., Chen, C.-T., & Fang, J.-M. (2000). A Stereoselective Route to Polysubstituted Tetrahydroquinolines by Benzotriazole-Promoted Condensation of Aliphatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry, 65(11), 3148-3153. [Link]

  • Wisdomlib. (n.d.). Substituted Benzaldehyde: Significance and symbolism. Wisdomlib. [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan J. Chem. [Link]

  • Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

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Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 2-Bromo-5-chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in Polyhalogenated Aromatic Systems

The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1][2] This application note provides a detailed guide for the utilization of 2-Bromo-5-chloro-4-fluorobenzaldehyde in Grignard reactions, a substrate of increasing importance in the synthesis of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this benzaldehyde derivative, featuring three distinct halogen atoms, presents a compelling challenge in chemoselectivity. Understanding and controlling the reactivity of the Grignard reagent towards the aldehyde functionality in the presence of bromo, chloro, and fluoro substituents is paramount for achieving the desired synthetic outcome. This document will elucidate the underlying principles governing this selectivity and provide a robust protocol for the successful synthesis of substituted diarylmethanols.

Understanding the Reaction: Chemoselectivity and Mechanism

The primary consideration in the Grignard reaction with 2-Bromo-5-chloro-4-fluorobenzaldehyde is the chemoselective addition of the organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde. The presence of bromo, chloro, and fluoro substituents on the aromatic ring raises the possibility of competing side reactions, most notably the formation of a Grignard reagent at one of the halogen positions.

The propensity for an organic halide to form a Grignard reagent is directly related to the carbon-halogen bond dissociation energy. The established order of reactivity is I > Br > Cl > F, with the carbon-bromine bond being significantly more labile and thus more susceptible to oxidative insertion by magnesium than the carbon-chlorine bond. The carbon-fluorine bond is generally unreactive under standard Grignard formation conditions. Therefore, when a pre-formed Grignard reagent (e.g., Phenylmagnesium bromide) is reacted with 2-Bromo-5-chloro-4-fluorobenzaldehyde, the desired nucleophilic attack on the aldehyde carbonyl is the overwhelmingly favored pathway.

The mechanism proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product, a substituted diarylmethanol.

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Grignard R-MgX Alkoxide Ar-CH(R)-O-MgX Grignard->Alkoxide Nucleophilic Attack Aldehyde Ar-CHO (Ar = 2-Br-5-Cl-4-F-Ph) Aldehyde->Alkoxide Alcohol Ar-CH(R)-OH Alkoxide->Alcohol Acidic Workup (H3O+)

Caption: Mechanism of Grignard addition to 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Experimental Protocol: Synthesis of (2-Bromo-5-chloro-4-fluorophenyl)(phenyl)methanol

This protocol details the addition of phenylmagnesium bromide to 2-Bromo-5-chloro-4-fluorobenzaldehyde. All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[3]

Materials:

  • 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq)

  • Phenylmagnesium bromide (1.1 - 1.2 eq, solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon inlet

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The apparatus should be flushed with dry nitrogen or argon.

  • Addition of Aldehyde: Dissolve 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF in the reaction flask. Cool the solution to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Transfer the solution of phenylmagnesium bromide (1.1 - 1.2 eq) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred aldehyde solution at a rate that maintains the internal temperature below 5 °C. The addition is exothermic.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl solution and extracting with ethyl acetate.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude (2-Bromo-5-chloro-4-fluorophenyl)(phenyl)methanol can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Key Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale & Expected Outcome
Temperature 0 °C to room temperatureLow initial temperature controls the exothermic addition of the Grignard reagent, minimizing side reactions. Allowing the reaction to proceed to room temperature ensures completion.
Reaction Time 1-3 hoursSufficient time for the complete consumption of the starting aldehyde. Monitor by TLC for confirmation.
Grignard Reagent 1.1 - 1.2 equivalentsA slight excess of the Grignard reagent ensures the complete conversion of the aldehyde.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are essential to solvate and stabilize the Grignard reagent.[3]
Work-up Saturated aq. NH₄ClA mild acidic workup to protonate the alkoxide without promoting potential side reactions of the product alcohol.
Expected Yield 70-90%Yields can vary based on the purity of reagents and the strictness of anhydrous conditions.

Troubleshooting and Field-Proven Insights

Troubleshooting_Workflow cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Solution Low_Yield Low or No Product Formation Wet_Reagents Presence of Water Low_Yield->Wet_Reagents leads to Inactive_Grignard Degraded Grignard Reagent Low_Yield->Inactive_Grignard leads to Side_Products Multiple Spots on TLC Wurtz_Coupling Dimerization of Grignard Side_Products->Wurtz_Coupling leads to Halogen_Exchange Reaction at C-Br bond Side_Products->Halogen_Exchange leads to Dry_Glassware Oven-dry glassware, use anhydrous solvents Wet_Reagents->Dry_Glassware solved by Titrate_Grignard Titrate Grignard reagent before use Inactive_Grignard->Titrate_Grignard solved by Slow_Addition Slow addition of Grignard at low temp. Wurtz_Coupling->Slow_Addition solved by Low_Temp Maintain low reaction temperature Halogen_Exchange->Low_Temp solved by

Caption: Troubleshooting workflow for the Grignard reaction.

  • Low or No Product Formation: This is often due to the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is meticulously dried and anhydrous solvents are used. The Grignard reagent itself may have degraded; it is advisable to titrate the reagent before use to determine its exact molarity.

  • Formation of Biphenyl (or other homocoupling products): This side product arises from the reaction of the Grignard reagent with the corresponding aryl halide from which it was formed (Wurtz-type coupling). While less of a concern when using a pre-formed Grignard reagent, slow addition of the reagent to the aldehyde at low temperatures can minimize this.

  • Complex Reaction Mixture: If multiple unexpected products are observed, consider the possibility of halogen-metal exchange between the added Grignard reagent and the bromo-substituent on the benzaldehyde. Performing the reaction at a lower temperature (e.g., -78 °C) can often suppress this side reaction.

Conclusion

The Grignard reaction of 2-Bromo-5-chloro-4-fluorobenzaldehyde offers a reliable and efficient route to novel diarylmethanol derivatives, which are valuable precursors in medicinal chemistry and materials science. By understanding the principles of chemoselectivity and adhering to stringent anhydrous reaction conditions, researchers can successfully navigate the complexities of this polyhalogenated system. The protocol and insights provided herein serve as a comprehensive guide for the practical application of this important synthetic transformation.

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Grignard Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Lee, J.-S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

Sources

Application Notes and Protocols for Regioselective Nucleophilic Substitution on 2-Bromo-5-chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Trifunctionalized Benzaldehyde

2-Bromo-5-chloro-4-fluorobenzaldehyde is a versatile trifunctionalized aromatic building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of three distinct halogen atoms—bromine, chlorine, and fluorine—on a benzaldehyde core offers a rich platform for selective chemical modifications. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, making this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the presence of a carbon-bromine bond opens the door to a variety of palladium-catalyzed cross-coupling reactions.

The key to unlocking the full synthetic utility of this molecule lies in the ability to selectively functionalize one halogen over the others. This guide provides a comprehensive overview of the principles governing the regioselectivity of nucleophilic substitution on 2-bromo-5-chloro-4-fluorobenzaldehyde and presents detailed protocols for achieving selective substitution at either the C-4 (fluoro) or C-2 (bromo) position.

Scientific Principles: A Tale of Two Mechanisms

The selective functionalization of 2-bromo-5-chloro-4-fluorobenzaldehyde hinges on the judicious choice of reaction conditions to favor one of two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings.[1] The reaction proceeds through a two-step addition-elimination mechanism, wherein a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of strong electron-withdrawing groups, such as the aldehyde group in our substrate, is crucial for stabilizing this negatively charged intermediate and facilitating the reaction.

In SNAr reactions, the reactivity of the leaving group is primarily determined by its ability to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. This results in a counterintuitive leaving group ability trend compared to SN1 and SN2 reactions, with fluorine being the most reactive halogen:

F > Cl ≈ Br > I

This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The breaking of the carbon-halogen bond is not the rate-determining step.[1]

For 2-bromo-5-chloro-4-fluorobenzaldehyde, the fluorine atom at the C-4 position is para to the strongly electron-withdrawing aldehyde group. This positioning provides significant resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at C-4, making the fluorine atom the most probable leaving group under SNAr conditions.

Palladium-Catalyzed Cross-Coupling: A Different Selectivity Profile

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, operate through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination, and reductive elimination. The regioselectivity in these reactions is governed by the relative ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.

In contrast to SNAr, the reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength, with the weakest bond being the most reactive:

I > Br > Cl > F

This opposing reactivity trend provides a strategic opportunity for the selective functionalization of the bromine atom at the C-2 position in 2-bromo-5-chloro-4-fluorobenzaldehyde, leaving the more robust carbon-fluorine and carbon-chlorine bonds intact.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic substitution on 2-bromo-5-chloro-4-fluorobenzaldehyde.

Protocol 1: Selective Substitution of the Fluorine Atom via SNAr

This protocol describes a general procedure for the selective displacement of the fluorine atom at the C-4 position with an alkoxide nucleophile.

Reaction Scheme:

Materials:

  • 2-Bromo-5-chloro-4-fluorobenzaldehyde

  • Sodium methoxide (or other sodium alkoxide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Nucleophile Addition: In a separate flask, prepare a solution of sodium methoxide (1.1-1.5 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the benzaldehyde at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired 2-bromo-5-chloro-4-alkoxybenzaldehyde.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, particularly important when using reactive nucleophiles like alkoxides.

  • Anhydrous Solvents: Water can compete with the desired nucleophile and lead to the formation of hydroxy-byproducts.

  • Excess Nucleophile: A slight excess of the nucleophile ensures complete consumption of the starting material.

  • Temperature: Moderate heating is often sufficient to overcome the activation energy for the SNAr reaction without promoting side reactions or decomposition.

  • Aqueous Work-up and Extraction: Essential for separating the organic product from the polar solvent (DMF or DMSO) and inorganic salts.

Protocol 2: Selective Substitution of the Bromine Atom via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of the C-2 bromo position.

Reaction Scheme:

Materials:

  • 2-Bromo-5-chloro-4-fluorobenzaldehyde

  • Secondary amine (e.g., morpholine, piperidine)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Anhydrous Toluene or 1,4-Dioxane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube or similar)

  • Celite for filtration

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 1.2-1.5 eq relative to Pd).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq), the amine (1.2-1.5 eq), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired 2-amino-5-chloro-4-fluorobenzaldehyde derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like Xantphos are often effective for C-N bond formation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

  • Anhydrous and Degassed Solvent: Oxygen can deactivate the palladium catalyst, and water can interfere with the base and other reagents.

  • Elevated Temperature: The oxidative addition of the C-Br bond to the palladium catalyst often requires thermal energy.

Data Presentation: Summary of Regioselective Protocols

Target Position Reaction Type Key Reagents Typical Solvent Temperature Range Expected Product
C-4 (Fluoro) Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., NaOMe, R2NH), Base (if needed)DMF, DMSO, NMP25 - 100 °C2-Bromo-5-chloro-4-(nucleophile)benzaldehyde
C-2 (Bromo) Palladium-Catalyzed Cross-CouplingPd catalyst, Ligand, Base, Coupling PartnerToluene, Dioxane80 - 120 °C2-(Coupling partner)-5-chloro-4-fluorobenzaldehyde

Visualization of Synthetic Pathways

The choice of reaction conditions dictates the regioselective outcome of the nucleophilic substitution on 2-bromo-5-chloro-4-fluorobenzaldehyde. The following diagrams illustrate the decision-making process and the respective reaction workflows.

G cluster_0 Starting Material cluster_1 Desired Functionalization cluster_2 Reaction Conditions cluster_3 Product A 2-Bromo-5-chloro-4-fluorobenzaldehyde B Selective C-4 Substitution (Displace Fluorine) A->B Target Fluorine C Selective C-2 Substitution (Displace Bromine) A->C Target Bromine D SNAr Conditions (e.g., NaOMe, DMF, 60°C) B->D E Pd-Catalyzed Cross-Coupling (e.g., Pd(OAc)2, Xantphos, NaOtBu, Toluene, 100°C) C->E F 2-Bromo-5-chloro-4-alkoxybenzaldehyde D->F G 2-Amino-5-chloro-4-fluorobenzaldehyde E->G G cluster_snar Protocol 1: SNAr Pathway cluster_pd Protocol 2: Pd-Catalyzed Pathway A Start: 2-Bromo-5-chloro-4-fluorobenzaldehyde B Step 1: Dissolve in DMF/DMSO under Argon A->B C Step 2: Add Nucleophile (e.g., NaOMe) B->C D Step 3: Heat to 50-80°C Monitor by TLC/LC-MS C->D E Step 4: Aqueous Work-up & Extraction D->E F Step 5: Purify by Chromatography E->F G Product: 2-Bromo-5-chloro-4-alkoxybenzaldehyde F->G H Start: 2-Bromo-5-chloro-4-fluorobenzaldehyde I Step 1: Combine with Pd catalyst, Ligand, Amine, and Base in Toluene/Dioxane H->I J Step 2: Heat to 80-110°C in sealed vessel I->J K Step 3: Monitor by TLC/LC-MS J->K L Step 4: Filter through Celite K->L M Step 5: Purify by Chromatography L->M N Product: 2-Amino-5-chloro-4-fluorobenzaldehyde M->N

Caption: Comparative experimental workflows.

Conclusion

The selective functionalization of 2-bromo-5-chloro-4-fluorobenzaldehyde is a readily achievable synthetic goal through the careful application of fundamental principles of organic chemistry. By leveraging the distinct reactivity patterns of the halogen substituents under different mechanistic manifolds, researchers can access a diverse range of selectively substituted products. The protocols outlined in this guide provide a robust starting point for the exploration of this versatile building block in the development of novel chemical entities. As with any chemical transformation, optimization of the reaction conditions for specific substrates and nucleophiles is encouraged to achieve the highest possible yields and purities.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Buchwald–Hartwig Amination. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

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The Strategic Utility of 2-Bromo-5-chloro-4-fluorobenzaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, polysubstituted benzaldehydes stand out for their inherent versatility. 2-Bromo-5-chloro-4-fluorobenzaldehyde, a trifunctionalized aromatic aldehyde, has emerged as a particularly valuable scaffold. Its unique arrangement of halogen substituents, each with distinct reactivity profiles, coupled with the synthetically malleable aldehyde group, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the key applications and providing experimentally validated protocols for the effective utilization of this versatile building block in pharmaceutical research and development.

The strategic importance of 2-Bromo-5-chloro-4-fluorobenzaldehyde lies in its capacity to undergo a variety of chemical transformations with a high degree of regioselectivity. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, the chlorine atom offers a site for nucleophilic aromatic substitution under more forcing conditions, and the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. The aldehyde functionality serves as a versatile precursor for the introduction of amine moieties via reductive amination, a cornerstone of many drug syntheses.[1] This multi-faceted reactivity allows for the divergent synthesis of a wide array of pharmacologically relevant structures, including kinase inhibitors and other targeted therapies.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 2-Bromo-5-chloro-4-fluorobenzaldehyde is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 1806838-88-9[2]
Molecular Formula C₇H₃BrClFO[3]
Molecular Weight 237.45 g/mol [3]
Appearance White to off-white crystalline solid[3]
Melting Point 78-82 °CGeneral supplier data

The reactivity of the three halogen substituents is a key feature of this building block. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position.[4] This chemoselectivity is fundamental to its utility, enabling a stepwise approach to molecular elaboration. The fluorine atom is generally unreactive in these cross-coupling reactions and can be carried through multiple synthetic steps. The electron-withdrawing nature of the halogen atoms and the aldehyde group activates the aromatic ring towards nucleophilic attack, although the substitution of the chlorine atom typically requires more forcing conditions than the bromine.[5]

Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[6] The high reactivity of the C-Br bond in 2-Bromo-5-chloro-4-fluorobenzaldehyde makes it an excellent substrate for this transformation, allowing for the selective introduction of a wide variety of aryl and heteroaryl groups at the 2-position.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition to the C-Br bond, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands, such as SPhos, are often effective for cross-coupling of sterically hindered or electronically deactivated aryl chlorides, and by extension, are excellent choices for ensuring high efficiency with aryl bromides.[7]

  • Base: The base plays a critical role in the transmetalation step, activating the boronic acid partner. The choice of base can influence the reaction rate and the prevalence of side reactions. A moderately strong base like potassium carbonate is often a good starting point, providing a balance of reactivity and functional group tolerance.[8]

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components. A mixture of an organic solvent, such as 1,4-dioxane or toluene, and water is commonly used to facilitate the dissolution of the base and the boronic acid.[7] Rigorous degassing of the solvent is essential to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the boronic acid.[7]

Detailed Protocol: Selective Suzuki-Miyaura Coupling of 2-Bromo-5-chloro-4-fluorobenzaldehyde

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related polyhalogenated aromatic compounds and is designed to be a robust starting point for a variety of aryl and heteroaryl boronic acids.[7]

Materials:

  • 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-chloro-4-fluorobenzaldehyde, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and SPhos to the flask under a positive flow of the inert gas.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • With vigorous stirring, heat the reaction mixture to 80-100 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Core Application II: Reductive Amination for C-N Bond Formation

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines, which are ubiquitous in pharmaceutical agents.[9] The aldehyde functionality of 2-Bromo-5-chloro-4-fluorobenzaldehyde provides a direct handle for the introduction of a diverse range of primary and secondary amines.

Causality Behind Experimental Choices in Reductive Amination

The direct, one-pot reductive amination is often preferred for its operational simplicity and efficiency.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the in situ formation of the imine or iminium ion prior to reduction. This selectivity minimizes the undesired reduction of the starting aldehyde.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB, as they are relatively non-polar and aprotic, which favors imine formation.[9]

  • Acid Catalyst: While not always necessary for reactive aldehydes and amines, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less nucleophilic amines or sterically hindered substrates.

Detailed Protocol: Reductive Amination of 2-Bromo-5-chloro-4-fluorobenzaldehyde

This protocol provides a general procedure for the reductive amination of 2-Bromo-5-chloro-4-fluorobenzaldehyde with a primary amine.[10]

Materials:

  • 2-Bromo-5-chloro-4-fluorobenzaldehyde (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-Bromo-5-chloro-4-fluorobenzaldehyde and the primary amine in anhydrous DCM, add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive Amination Workflow

Case Study: Application in the Synthesis of Kinase Inhibitors

Polysubstituted aromatic scaffolds are a hallmark of many kinase inhibitors, which are a major class of targeted cancer therapeutics. While a specific, marketed drug synthesized directly from 2-Bromo-5-chloro-4-fluorobenzaldehyde is not readily identifiable in the public domain, its structural motifs are highly relevant to this class of compounds. For instance, the synthesis of analogues of Trametinib, a MEK inhibitor, often involves the use of di- and tri-halogenated aromatic starting materials. The strategic placement of halogens in 2-Bromo-5-chloro-4-fluorobenzaldehyde allows for the construction of highly decorated scaffolds that can be tailored to target the ATP-binding site of various kinases.

The general synthetic strategy would involve an initial Suzuki-Miyaura coupling to install a key aryl or heteroaryl moiety, followed by reductive amination to introduce a side chain that can interact with the solvent-exposed region of the kinase. The remaining chlorine and fluorine atoms can be used to fine-tune the electronic properties and metabolic stability of the final compound.

Conclusion: A Versatile and Strategic Building Block

2-Bromo-5-chloro-4-fluorobenzaldehyde is a highly versatile and strategically important building block for modern pharmaceutical synthesis. Its trifunctionalized nature allows for a wide range of selective chemical transformations, enabling the efficient construction of complex molecular architectures. The detailed protocols provided herein for Suzuki-Miyaura coupling and reductive amination serve as a robust starting point for the synthesis of novel drug candidates. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of such multifaceted building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde. CN105884591A.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Retrieved from [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
  • MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246. [Link]

  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(10), 1287-1298.
  • PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • McNally, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Google Patents. (2019). Method for synthesizing trametinib key intermediate. CN109336884B.
  • Maji, M., et al. (2017). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. New Journal of Chemistry, 41(19), 10849-10858.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. MedChemComm, 10(10), 1826-1837.
  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12.
  • Gomm, A., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society, 145(40), 22066-22071.
  • Google Patents. (2021). Preparation method of 2-bromo-5-chlorobenzaldehyde. CN107879918B.

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Application Notes: 2-Bromo-5-chloro-4-fluorobenzaldehyde as a Strategic Intermediate in the Synthesis of Novel Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Agrochemical Innovation

In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the discovery of novel, effective, and patentable active ingredients. Multi-halogenated aromatic compounds, in particular, serve as versatile scaffolds, offering medicinal chemists a palette of reactive sites to construct complex molecular architectures with desirable biological activities. 2-Bromo-5-chloro-4-fluorobenzaldehyde is one such highly functionalized intermediate, whose unique substitution pattern—featuring bromine, chlorine, and fluorine atoms alongside a reactive aldehyde group—presents a compelling starting point for the synthesis of next-generation agrochemicals.[1] The distinct electronic properties conferred by each halogen atom can influence not only the reactivity of the molecule during synthesis but also the biological efficacy and metabolic stability of the final product.[1]

This application note provides a detailed, research-level guide on the prospective application of 2-Bromo-5-chloro-4-fluorobenzaldehyde in the synthesis of a novel, hypothetical pyrazole carboxamide fungicide. The pyrazole carboxamide class of fungicides has gained prominence for its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, a mode of action that has led to the successful commercialization of several key products.[2][3][4] This guide will delineate a plausible, multi-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, and characterization data, to illustrate the utility of this versatile building block for researchers in the agrochemical and pharmaceutical industries.

Synthetic Strategy: A Modular Approach to a Novel Pyrazole Carboxamide Fungicide

The overall synthetic strategy is designed as a modular approach, wherein the target fungicide is assembled from two key fragments: a pyrazole carboxylic acid core and a novel aniline derivative synthesized from 2-Bromo-5-chloro-4-fluorobenzaldehyde. This convergent approach allows for flexibility in the synthesis of analogues and facilitates the optimization of the final compound's properties.

The proposed synthetic workflow is outlined below:

G cluster_aniline Aniline Fragment Synthesis cluster_pyrazole Pyrazole Fragment Synthesis cluster_coupling Final Coupling A 2-Bromo-5-chloro- 4-fluorobenzaldehyde B Intermediate Imine A->B [1] Condensation with Benzylamine C Intermediate Amine B->C [2] Reduction D 2-Amino-4-bromo- 5-chloro-6-fluorobenzylamine C->D [3] Deprotection G Novel Pyrazole Carboxamide Fungicide D->G E 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid F 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride E->F [4] Acyl Chloride Formation F->G [5] Amide Coupling

Caption: Synthetic workflow for the proposed novel pyrazole carboxamide fungicide.

Part 1: Synthesis of the Aniline Fragment

The synthesis of the novel aniline fragment, 2-amino-4-bromo-5-chloro-6-fluorobenzylamine, from 2-Bromo-5-chloro-4-fluorobenzaldehyde is a critical sequence that introduces the necessary amine functionality for the final amide coupling.

Step 1: Reductive Amination of 2-Bromo-5-chloro-4-fluorobenzaldehyde

The aldehyde functionality of the starting material is converted to a primary amine via a two-step, one-pot reductive amination. This classic transformation is a robust and scalable method for amine synthesis.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-5-chloro-4-fluorobenzaldehyde (10.0 g, 42.1 mmol) and methanol (100 mL).

  • Imine Formation: Add benzylamine (4.51 g, 42.1 mmol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.75 g, 46.3 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of 1 M HCl (50 mL). Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add ethyl acetate (100 mL) and 1 M NaOH (100 mL) to the aqueous residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl-1-(2-bromo-5-chloro-4-fluorophenyl)methanamine.

Causality and Insights:

  • Choice of Reagents: Benzylamine is used as a protecting group for the primary amine, which can be readily removed in a subsequent step. Sodium borohydride is a mild and selective reducing agent for the imine, minimizing side reactions with the halogen substituents.

  • Reaction Conditions: The initial imine formation is typically rapid at room temperature. The subsequent reduction is performed at a low temperature to control the exothermicity of the reaction and improve selectivity.

Step 2: Deprotection to Yield the Primary Amine

The benzyl protecting group is removed by catalytic hydrogenation to yield the desired primary amine.

Protocol:

  • Reaction Setup: Dissolve the crude product from the previous step in ethanol (150 mL) in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (1.0 g, 10 wt%) to the solution.

  • Hydrogenation: Secure the vessel to a Parr hydrogenator and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 16 hours.

  • Filtration and Concentration: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (50 mL). Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-bromo-5-chloro-6-fluorobenzylamine.

Causality and Insights:

  • Catalytic Hydrogenation: This is a clean and efficient method for debenzylation, with the primary by-product being toluene, which is easily removed. The use of Pd/C is standard for this transformation.

Part 2: Synthesis of the Pyrazole Acid Chloride

The pyrazole fragment, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a common building block in many commercial SDHI fungicides.[2][3][4] Its conversion to the more reactive acyl chloride is necessary for the final amide coupling.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (8.0 g, 45.4 mmol) in toluene (50 mL).

  • Acyl Chloride Formation: Add thionyl chloride (6.5 g, 54.5 mmol) dropwise to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is used in the next step without further purification.

Causality and Insights:

  • Reagent Selection: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The by-products are gaseous, which simplifies the work-up.

  • Catalyst: DMF acts as a catalyst in this reaction, accelerating the formation of the acyl chloride.

Part 3: Final Amide Coupling and Product Characterization

The final step involves the coupling of the aniline and pyrazole fragments to form the target fungicide.

Protocol:

  • Reaction Setup: Dissolve the crude 2-amino-4-bromo-5-chloro-6-fluorobenzylamine from Part 1 in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Base Addition: Add triethylamine (6.9 g, 68.1 mmol) to the solution.

  • Coupling: Add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride from Part 2 in dichloromethane (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Causality and Insights:

  • Coupling Conditions: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing in the nucleophilic attack on the acyl chloride. The reaction is performed at a low temperature initially to control the rate of reaction and minimize side-product formation.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the key intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected Yield (%)
N-benzyl-1-(2-bromo-5-chloro-4-fluorophenyl)methanamineC₁₄H₁₂BrClFN328.617.2-7.5 (m, 5H), 7.1 (d, 1H), 6.9 (d, 1H), 3.8 (s, 2H), 3.7 (s, 2H)85-90
2-amino-4-bromo-5-chloro-6-fluorobenzylamineC₇H₇BrClFN₂253.507.0 (d, 1H), 6.8 (d, 1H), 4.5 (br s, 2H), 3.6 (s, 2H)90-95
Novel Pyrazole Carboxamide FungicideC₁₅H₁₂BrClF₂N₃O418.648.2 (s, 1H), 7.8 (s, 1H), 7.2 (d, 1H), 6.9 (t, 1H), 6.5 (d, 1H), 4.4 (d, 2H), 3.9 (s, 3H)75-80

Conclusion

This application note demonstrates a viable and logical synthetic pathway for the application of 2-Bromo-5-chloro-4-fluorobenzaldehyde as a strategic starting material in the synthesis of novel pyrazole carboxamide fungicides. The multi-step synthesis is designed to be robust and scalable, employing well-established chemical transformations. The unique halogenation pattern of the starting material is carried through to the final product, offering potential for novel biological activity. This guide serves as a foundational protocol for researchers and scientists in the agrochemical industry, providing a framework for the exploration of new chemical space in the quest for more effective and sustainable crop protection solutions.

References

  • MySkinRecipes. 5-Bromo-2-chloro-4-fluorobenzaldehyde. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Available at: [Link]

  • PubMed. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Available at: [Link]

  • Minnesota Department of Agriculture. Penflufen. Available at: [Link]

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. Available at: [Link]

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Application Notes & Protocols: 2-Bromo-5-chloro-4-fluorobenzaldehyde as a Keystone Reagent in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of 2-Bromo-5-chloro-4-fluorobenzaldehyde, a versatile and highly functionalized building block. We delve into the molecule's core reactivity, offering a rationale for its utility in constructing diverse heterocyclic scaffolds. Detailed, field-tested protocols for the synthesis of quinazolines and benzofurans, as well as for cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura and Buchwald-Hartwig—are presented. The document emphasizes the principles of chemoselectivity and provides the mechanistic basis for experimental design, ensuring trustworthy and reproducible outcomes.

Introduction: The Strategic Value of Polysubstituted Scaffolds

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] The precise arrangement of substituents on an aromatic core can profoundly influence a molecule's pharmacological profile, affecting target binding, metabolic stability, and overall bioavailability.

2-Bromo-5-chloro-4-fluorobenzaldehyde is a uniquely valuable starting material due to its strategic placement of four distinct functional groups. This configuration offers a platform for sequential, site-selective modifications, enabling the construction of complex molecular architectures. The key reactive centers are:

  • The Aldehyde: An electrophilic handle for condensation and cyclization reactions.

  • The C2-Bromine: The primary site for transition-metal-catalyzed cross-coupling, activated by its ortho position to the aldehyde.

  • The C5-Chlorine & C4-Fluorine: Electron-withdrawing groups that modulate the reactivity of the aromatic ring and offer potential sites for later-stage nucleophilic aromatic substitution (SNAr) under forcing conditions.

This guide will explore how these features can be harnessed to synthesize valuable heterocyclic systems.

Physicochemical & Reactivity Profile

A clear understanding of the reagent's properties is paramount for successful experimentation.

Table 1: Properties of 2-Bromo-5-chloro-4-fluorobenzaldehyde

PropertyValueSource / Note
Molecular Formula C₇H₃BrClFOCalculated
Molecular Weight 237.45 g/mol Calculated
CAS Number Not readily availableThis specific isomer is a specialty reagent. Researchers should verify the CAS from their supplier.
Appearance White to off-white solidTypical for similar halogenated benzaldehydes.[2]
Key Reactive Sites C1-Aldehyde, C2-BromineThe C-Br bond is significantly more reactive in Pd-catalyzed couplings than the C-Cl bond.
Core Reactivity Principles

The utility of this reagent is governed by the predictable hierarchy of reactivity among its functional groups. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is the selectivity-determining event. The relative reactivity of aryl halides follows a well-established trend: I > Br > Cl > F .[3] This inherent difference is the foundation of chemoselective synthesis, allowing for the targeted functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.

Diagram 1: Key reactivity pathways for 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Application & Protocols: Synthesis of Key Heterocyclic Cores

The following protocols are exemplary applications, adapted from established methodologies for related ortho-bromobenzaldehydes. Researchers should perform initial small-scale trials to optimize conditions for this specific substrate.

Synthesis of 6-Chloro-7-fluoroquinazolines

Quinazolines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4] This protocol utilizes a direct, copper-catalyzed condensation with an amidine hydrochloride salt.

Reaction Scheme:

Diagram 2: Synthesis of a 6-chloro-7-fluoroquinazoline derivative.

Protocol 3.1: Copper-Catalyzed Annulation

  • Vessel Preparation: To a flame-dried Schlenk tube, add 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 mmol, 237.5 mg), the desired amidine hydrochloride salt (1.2 mmol), copper(I) oxide (Cu₂O, 0.1 mmol, 14.3 mg), and potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg).

  • Inerting: Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 4.0 mL) via syringe.

  • Reaction: Seal the tube and immerse the reaction mixture in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting benzaldehyde.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (40 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target quinazoline.

Causality & Rationale:

  • Catalyst: Copper catalysts are highly effective for C-N bond formation in this type of cyclization, offering a cost-effective alternative to palladium.[4]

  • Base: K₂CO₃ is crucial for neutralizing the hydrochloride salt of the amidine and facilitating the catalytic cycle.

  • Solvent & Temperature: DMSO is a polar aprotic solvent suitable for dissolving the reagents and withstanding the high temperature required for the reaction to proceed at a reasonable rate.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[5] This protocol demonstrates the selective functionalization at the C2-bromo position, a key step toward building complex biaryl-containing heterocycles.

Reaction Scheme:

Diagram 3: Chemoselective Suzuki-Miyaura coupling at the C-Br position.

Protocol 3.2: Selective C-C Bond Formation

  • Vessel Preparation: In a round-bottom flask, combine 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 mmol, 237.5 mg), the desired arylboronic acid (1.5 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).

  • Inerting: Fit the flask with a reflux condenser, and purge the system with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL total volume) that has been previously degassed by sparging with argon for 20 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and pass through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude material via silica gel chromatography.

Causality & Rationale:

  • Catalyst System: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[6]

  • Base & Solvent System: The aqueous base (Na₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step of the catalytic cycle.[7] The biphasic toluene/water system is standard for this reaction.

  • Chemoselectivity: As previously discussed, the oxidative addition of the palladium catalyst to the C-Br bond is kinetically favored over addition to the C-Cl bond, ensuring high selectivity for the desired product.[3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to aryl amines that are precursors to a vast number of nitrogen-containing heterocycles.

Reaction Scheme:

Diagram 4: Chemoselective Buchwald-Hartwig amination.

Protocol 3.3: Selective C-N Bond Formation

  • Vessel Preparation: To an oven-dried Schlenk tube, add cesium carbonate (Cs₂CO₃, 1.4 mmol, 456 mg). Flame-dry the tube under vacuum and allow it to cool to room temperature.

  • Reagent Addition: Under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 mmol, 237.5 mg).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the tube and heat in a preheated oil bath at 100 °C for 16-24 hours.

  • Work-up: After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a plug of Celite, washing the plug with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired 2-amino-benzaldehyde derivative.

Causality & Rationale:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand is essential for an efficient Buchwald-Hartwig reaction. Xantphos is a bulky, electron-rich ligand known to promote the key reductive elimination step.[8]

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like dioxane or toluene are required as protic solvents can interfere with the catalyst and base.

Conclusion

2-Bromo-5-chloro-4-fluorobenzaldehyde stands out as a high-potential building block for constructing medicinally relevant heterocyclic compounds. Its dense and varied functionalization allows for a modular and chemoselective approach to synthesis. By leveraging the predictable reactivity of the aldehyde group for cyclizations and the C-Br bond for selective cross-coupling, chemists can rapidly access complex scaffolds such as quinazolines, biaryl aldehydes, and N-aryl anilines, which are themselves valuable precursors for further elaboration. The protocols outlined herein provide a robust starting point for researchers aiming to exploit the synthetic power of this versatile reagent.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. [Link]

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  • Fan, X., et al. (2014). Synthesis of Quinazolines and Tetrahydroquinazolines: Copper-Catalyzed Tandem Reactions of 2-Bromobenzyl Bromides with Aldehydes and Aqueous Ammonia or Amines. Chemistry–An Asian Journal, 9(3), 739-743. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Zheng, C., et al. (2012). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 48(67), 8359-8361. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

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  • Gabriele, B., et al. (2001). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of organic chemistry, 66(3), 789-795. [Link]

  • Wang, M., et al. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. [Link]

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  • Zsoldos, S., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Inorganics, 10(11), 205. [Link]

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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

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Scale-Up Synthesis of 2-Bromo-5-chloro-4-fluorobenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for the preparation of 2-Bromo-5-chloro-4-fluorobenzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The proposed synthesis leverages the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic systems. This document provides a detailed examination of the reaction mechanism, a step-by-step protocol for scale-up, safety and handling guidelines for hazardous reagents, and methods for purification and characterization of the final product. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient route to this valuable building block.

Introduction: Strategic Importance of 2-Bromo-5-chloro-4-fluorobenzaldehyde

2-Bromo-5-chloro-4-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. The unique arrangement of its halogen substituents (bromine, chlorine, and fluorine) on the benzaldehyde scaffold imparts distinct electronic properties. This substitution pattern makes the aldehyde group and the aromatic ring susceptible to a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and cross-coupling reactions. Consequently, this molecule serves as a versatile precursor for the synthesis of more complex molecular architectures with potential biological activity or unique material properties. A reliable and scalable synthesis is therefore paramount for advancing research and development in these fields.

Retrosynthetic Analysis and Strategy Selection

Several synthetic strategies could be envisioned for the preparation of 2-Bromo-5-chloro-4-fluorobenzaldehyde. A comparative analysis of the most viable routes is presented below.

RouteStarting MaterialKey Transformation(s)ProsCons
A 1-Bromo-4-chloro-2-fluorobenzeneVilsmeier-Haack FormylationConvergent, high regioselectivity expected.Requires stoichiometric use of hazardous reagents (POCl₃, DMF).
B 4-Chloro-3-fluorotolueneRadical Bromination, OxidationUtilizes readily available starting material.Multi-step, potential for side reactions, oxidation can be challenging to control.
C 5-Chloro-4-fluorobenzaldehydeElectrophilic BrominationDirect, single-step transformation.Regioselectivity can be difficult to control, potential for over-bromination.

Chosen Strategy: Vilsmeier-Haack Formylation (Route A)

The Vilsmeier-Haack reaction is selected as the most promising route for a scalable and controlled synthesis.[1][2] This method involves the formylation of an electron-rich aromatic substrate using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4] The starting material, 1-bromo-4-chloro-2-fluorobenzene, is commercially available, and the directing effects of the halogen substituents are expected to favor formylation at the desired ortho position to the bromine atom, leading to high regioselectivity.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-bromo-4-chloro-2-fluorobenzene attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate. Subsequent loss of a proton restores aromaticity, yielding an iminium salt.

  • Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt to the final aldehyde product, 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Starting_Material 1-Bromo-4-chloro-2-fluorobenzene Iminium_Salt Iminium Salt Intermediate Starting_Material->Iminium_Salt + Vilsmeier Reagent Final_Product 2-Bromo-5-chloro-4-fluorobenzaldehyde Iminium_Salt->Final_Product + H₂O

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a nominal 100 g scale of the final product. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

4.1. Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )AmountMolesPurity
1-Bromo-4-chloro-2-fluorobenzene1996-29-8209.45100 g0.477≥98%
Phosphorus Oxychloride (POCl₃)10025-87-3153.33110 g (66.5 mL)0.717≥99%
N,N-Dimethylformamide (DMF)68-12-273.09250 mL-Anhydrous
Dichloromethane (DCM)75-09-284.93500 mL-Anhydrous
Sodium Acetate127-09-382.03150 g1.83Anhydrous
Deionized Water7732-18-518.022 L--
Saturated Sodium Bicarbonate Solution--As needed--
Saturated Sodium Chloride Solution (Brine)--200 mL--
Anhydrous Magnesium Sulfate7487-88-9120.3750 g--
Heptane142-82-5100.21500 mL-Reagent Grade

4.2. Equipment

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Reflux condenser with a drying tube

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

4.3. Step-by-Step Procedure

  • Vilsmeier Reagent Preparation:

    • To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and thermometer, add 250 mL of anhydrous DMF.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add 110 g (66.5 mL) of phosphorus oxychloride (POCl₃) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of a solid precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 100 g of 1-bromo-4-chloro-2-fluorobenzene in 200 mL of anhydrous dichloromethane (DCM).

    • Add the solution of the starting material to the Vilsmeier reagent mixture.

    • Heat the reaction mixture to 40-45 °C (reflux of DCM) and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then in an ice-water bath to 0-5 °C.

    • Slowly and carefully quench the reaction by adding 1 L of crushed ice. This step is highly exothermic and will release HCl gas. Ensure adequate ventilation.

    • Add a solution of 150 g of sodium acetate in 500 mL of water to the mixture.

    • Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with 2 x 150 mL of DCM.

    • Combine the organic layers and wash with 200 mL of saturated sodium bicarbonate solution, followed by 200 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, a solid, can be purified by recrystallization. A suitable solvent system is a mixture of heptane and a small amount of ethyl acetate.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hot heptane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

4.4. Expected Yield and Characterization

  • Expected Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization:

    • ¹H NMR: Confirm the presence of the aldehyde proton (singlet, ~10 ppm) and the aromatic protons with the expected splitting patterns.

    • ¹³C NMR: Confirm the presence of the carbonyl carbon (~190 ppm) and the correct number of aromatic carbons.

    • GC-MS: Determine the purity and confirm the molecular weight of the product.

    • Melting Point: Compare the measured melting point with the literature value (if available) or use it as a measure of purity.

Safety and Hazard Management

The scale-up synthesis of 2-Bromo-5-chloro-4-fluorobenzaldehyde involves the use of hazardous chemicals that require strict safety precautions.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water, releasing toxic and corrosive fumes.[6][7][8] Causes severe skin burns and eye damage.[7]

    • Handling: Must be handled in a chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is also recommended. Ensure a supply of an appropriate neutralizing agent (e.g., sodium bicarbonate) is readily available in case of a spill.

    • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.

  • N,N-Dimethylformamide (DMF):

    • Hazards: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[9][10] Causes serious eye irritation and is a suspected reproductive toxin.[9][10]

    • Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Use appropriate PPE.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.

  • Dichloromethane (DCM):

    • Hazards: Volatile and a suspected carcinogen. Can cause skin and eye irritation.

    • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate PPE.

    • Storage: Store in a tightly closed container in a cool, well-ventilated area.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.

Conclusion

The Vilsmeier-Haack reaction provides an effective and scalable method for the synthesis of 2-Bromo-5-chloro-4-fluorobenzaldehyde from commercially available starting materials. The protocol detailed in this application note offers a high-yielding and regioselective route to this important synthetic intermediate. Adherence to the described experimental procedures and strict observance of the safety guidelines are crucial for the successful and safe execution of this synthesis on a larger scale. The availability of this protocol will facilitate further research and development in areas that utilize this versatile chemical building block.

References

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Troubleshooting & Optimization

Preventing decomposition of 2-Bromo-5-chloro-4-fluorobenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-chloro-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and ensure the success of your reactions.

Understanding the Instability of 2-Bromo-5-chloro-4-fluorobenzaldehyde

2-Bromo-5-chloro-4-fluorobenzaldehyde is a key building block in the synthesis of complex organic molecules due to its unique electronic properties imparted by the halogen substituents.[1][2] However, the very features that make it a reactive and valuable intermediate also contribute to its potential for decomposition under various experimental conditions. The primary pathways of degradation include oxidation, base-induced disproportionation (the Cannizzaro reaction), and potential dehalogenation.

This guide will provide a systematic approach to identifying and solving these decomposition issues, ensuring the integrity of your starting material and the desired outcome of your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning yellow/brown, and I'm observing a new spot on my TLC analysis. What could be the cause?

A1: A color change to yellow or brown and the appearance of a more polar spot on your TLC are often indicative of the oxidation of the aldehyde to the corresponding carboxylic acid, 2-Bromo-5-chloro-4-fluorobenzoic acid. This is a common decomposition pathway for aldehydes, especially when exposed to air (oxygen).

Q2: I'm using a strong base in my reaction, and my yield of the desired product is significantly lower than expected. What side reaction might be occurring?

A2: 2-Bromo-5-chloro-4-fluorobenzaldehyde lacks alpha-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[3][4][5] This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (2-Bromo-5-chloro-4-fluorobenzyl alcohol) and one molecule of the carboxylic acid (2-Bromo-5-chloro-4-fluorobenzoic acid).[3][6]

Q3: How should I properly store 2-Bromo-5-chloro-4-fluorobenzaldehyde to maintain its purity?

A3: To minimize decomposition, this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2] The low temperature slows down potential degradation pathways, the inert atmosphere prevents oxidation, and protection from light mitigates the risk of photochemical reactions.

Q4: Can I use any base for reactions involving this aldehyde?

A4: No, the choice of base is critical. Strong, nucleophilic bases like sodium hydroxide or potassium hydroxide can promote the Cannizzaro reaction.[3][4] It is advisable to use weaker, non-nucleophilic bases whenever possible. The selection of an appropriate base is dependent on the specific reaction you are performing. For instance, in Suzuki-Miyaura couplings, weaker bases like carbonates or phosphates are often recommended to avoid side reactions with functional groups like aldehydes.[7]

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to troubleshooting common issues encountered during reactions with 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Issue 1: Formation of Carboxylic Acid Impurity (Oxidation)

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • Difficult purification of the desired product.

  • Lower yield of the intended product.

  • Presence of a carboxylic acid peak in NMR or a corresponding mass in MS analysis of the crude reaction mixture.

Root Cause Analysis and Solutions:

The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly in the presence of oxygen.

2-Bromo-5-chloro-4-fluorobenzaldehyde 2-Bromo-5-chloro-4-fluorobenzaldehyde 2-Bromo-5-chloro-4-fluorobenzoic acid 2-Bromo-5-chloro-4-fluorobenzoic acid 2-Bromo-5-chloro-4-fluorobenzaldehyde->2-Bromo-5-chloro-4-fluorobenzoic acid [O] (Air, Oxidants)

Figure 1: Oxidation of 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Preventative Measures & Protocols:

Parameter Recommendation & Protocol Scientific Rationale
Atmosphere Conduct reactions under an inert atmosphere (Nitrogen or Argon).Excludes atmospheric oxygen, the primary oxidant for aldehyde degradation.
Solvents Use freshly distilled or degassed solvents.Removes dissolved oxygen from the reaction medium.
Reagent Purity Ensure the purity of starting materials and reagents.Peroxide impurities in solvents like THF or ether can initiate oxidation.

Experimental Protocol: Solvent Degassing

  • Freeze-Pump-Thaw: For sensitive reactions, this is the most effective method.

    • Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

    • Evacuate the flask under high vacuum.

    • Close the flask to the vacuum and thaw the solvent.

    • Repeat this cycle at least three times.

  • Sparging: For less sensitive applications.

    • Bubble a stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

Issue 2: Formation of Alcohol and Carboxylic Acid Byproducts (Cannizzaro Reaction)

Symptoms:

  • Presence of two new spots on TLC, one more polar (acid) and one less polar (alcohol) than the starting aldehyde.

  • Significant reduction in the yield of the desired product.

  • Complex crude NMR spectrum showing signals for the starting material, desired product, alcohol, and carboxylic acid.

Root Cause Analysis and Solutions:

In the presence of a strong base, 2-Bromo-5-chloro-4-fluorobenzaldehyde, which lacks α-hydrogens, will undergo the Cannizzaro reaction.

cluster_0 Cannizzaro Reaction Pathway Aldehyde_1 2-Bromo-5-chloro-4-fluorobenzaldehyde Intermediate Tetrahedral Intermediate Aldehyde_1->Intermediate + OH⁻ Aldehyde_2 2-Bromo-5-chloro-4-fluorobenzaldehyde Hydride_Transfer Hydride Transfer Aldehyde_2->Hydride_Transfer Base Strong Base (e.g., OH⁻) Intermediate->Hydride_Transfer Alcohol 2-Bromo-5-chloro-4-fluorobenzyl alcohol Hydride_Transfer->Alcohol Carboxylic_Acid 2-Bromo-5-chloro-4-fluorobenzoic acid Hydride_Transfer->Carboxylic_Acid

Figure 2: Simplified mechanism of the Cannizzaro reaction.

Preventative Measures & Protocols:

Parameter Recommendation & Protocol Scientific Rationale
Base Selection Use non-nucleophilic or sterically hindered bases (e.g., DBU, DIPEA) or weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃).These bases are less likely to act as nucleophiles and initiate the Cannizzaro reaction.
Temperature Control Run the reaction at the lowest effective temperature.The Cannizzaro reaction, like many side reactions, is often accelerated at higher temperatures.
Slow Addition If a strong base is unavoidable, add it slowly to the reaction mixture at a low temperature.This keeps the instantaneous concentration of the base low, minimizing the rate of the side reaction.
Issue 3: Unexpected Dehalogenation Products

Symptoms:

  • Identification of products where one or more halogen atoms have been replaced by hydrogen.

  • Observed in reactions involving strong reducing agents, certain catalysts (e.g., Palladium on carbon with a hydrogen source), or under photochemical conditions.[8]

Root Cause Analysis and Solutions:

The carbon-halogen bonds can be susceptible to cleavage under certain reductive conditions or upon exposure to UV light.

2-Bromo-5-chloro-4-fluorobenzaldehyde 2-Bromo-5-chloro-4-fluorobenzaldehyde Dehalogenated Products Dehalogenated Products 2-Bromo-5-chloro-4-fluorobenzaldehyde->Dehalogenated Products Reductive Conditions or hv

Figure 3: Dehalogenation as a potential side reaction.

Preventative Measures & Protocols:

Parameter Recommendation & Protocol Scientific Rationale
Reaction Conditions Avoid harsh reducing agents if dehalogenation is not the desired reaction. Be mindful of hydrogen sources in palladium-catalyzed reactions.Certain reagents are known to cause dehalogenation.
Light Protection Protect the reaction from light, especially UV radiation.Photochemical energy can be sufficient to induce homolytic cleavage of the C-X bond.[9]

Conclusion

Successfully utilizing 2-Bromo-5-chloro-4-fluorobenzaldehyde in organic synthesis hinges on a thorough understanding of its potential decomposition pathways. By carefully controlling reaction conditions—specifically, by maintaining an inert atmosphere, selecting the appropriate base, managing temperature, and protecting from light—researchers can significantly mitigate the risks of oxidation, the Cannizzaro reaction, and dehalogenation. This proactive approach to troubleshooting will lead to higher yields, easier purifications, and more reliable synthetic outcomes.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • MDPI. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Photochemical Degradation of Halogenated Compounds: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Slideshare. (n.d.). Cannizaro's reaction benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Photochemical degradation of halogenated estrogens under natural solar irradiance. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehalogenation reaction (a, c), α‐alkylation of aldehydes reaction (b)... Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-5-chloro-4-fluorobenzaldehyde. As a Senior Application Scientist, this document provides in-depth troubleshooting advice and detailed protocols to address common purity challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-Bromo-5-chloro-4-fluorobenzaldehyde?

A1: The impurity profile of 2-Bromo-5-chloro-4-fluorobenzaldehyde is largely dependent on its synthetic route. However, common impurities include:

  • Starting materials: Unreacted precursors from the synthesis, such as the corresponding benzyl alcohol or toluene derivatives. For instance, syntheses starting from a substituted benzyl alcohol may contain residual alcohol[1].

  • Over-oxidation products: The most common impurity is the corresponding carboxylic acid (2-bromo-5-chloro-4-fluorobenzoic acid), which forms due to the oxidation of the aldehyde group upon exposure to air[2].

  • Isomeric impurities: Depending on the regioselectivity of the bromination and chlorination steps, other positional isomers may be present.

  • Residual solvents: Solvents used during the synthesis and work-up procedures.

Q2: My 2-Bromo-5-chloro-4-fluorobenzaldehyde has a yellowish or brownish tint. Is it impure?

A2: A pure sample of a related compound, 2-bromo-5-fluorobenzaldehyde, is described as a white to orange to green powder or lump[3]. While a slight coloration might not always indicate significant impurity, a distinct yellow or brown color often suggests the presence of oxidized species or other chromophoric impurities. Further purification is recommended to ensure high purity for subsequent reactions.

Q3: Can I use column chromatography to purify 2-Bromo-5-chloro-4-fluorobenzaldehyde?

A3: Yes, column chromatography on silica gel is a highly effective method for purifying aromatic aldehydes. It is particularly useful for separating the aldehyde from more polar impurities like the corresponding carboxylic acid and alcohol. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed[2]. However, it is important to note that some aldehydes can be sensitive and may partially decompose on silica gel[2].

Q4: What is the recommended storage condition for 2-Bromo-5-chloro-4-fluorobenzaldehyde to minimize degradation?

A4: To minimize oxidation of the aldehyde functionality, it is recommended to store the compound at 2-8 °C under an inert atmosphere (e.g., nitrogen or argon)[3]. Protection from light is also advisable to prevent photochemical degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Observed Problem Potential Cause Suggested Solution
Low recovery after recrystallization The chosen solvent system has too high of a solubility for the compound at low temperatures. The compound may be too soluble in the selected solvent.Perform small-scale solubility tests with a range of solvents to find an optimal one where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Consider using a binary solvent system.
Oily product obtained after purification The product may have a low melting point, or there might be residual solvent or low-melting impurities present. The melting point of a similar compound, 2-bromo-5-fluorobenzaldehyde, is in the range of 53-57 °C[3].Ensure all solvent is removed under high vacuum. If the product is still oily, a final purification step like column chromatography or recrystallization from a different solvent system may be necessary.
Product purity does not improve after column chromatography The impurities may have a similar polarity to the product, leading to co-elution. The column may have been overloaded.Try a different eluent system with a shallower polarity gradient. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Consider using a different stationary phase if available.
Streaking or tailing of the product band on the chromatography column The compound may be too polar for the chosen eluent system, or it could be interacting strongly with the silica gel. This can also be caused by acidic impurities.Increase the polarity of the eluent gradually. Pre-treating the crude material to remove acidic impurities by washing with a mild base (e.g., saturated sodium bicarbonate solution) can improve chromatographic performance[4].

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities in the solution.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add a small amount of the crude 2-Bromo-5-chloro-4-fluorobenzaldehyde. Add a few drops of a test solvent (e.g., petroleum ether[5], isopropanol, or a hexane/ethyl acetate mixture) and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Data Presentation: Solvent Selection for Recrystallization

SolventSolubility at Room TemperatureSolubility at Boiling PointComments
Petroleum EtherLowHighA good option for non-polar compounds. Mentioned for a similar compound[5].
IsopropanolModerateHighA more polar option, good for removing non-polar impurities.
Hexane/Ethyl AcetateVariableVariableThe ratio can be adjusted to achieve optimal solubility characteristics.
ChloroformModerateHighMentioned for the recrystallization of 2-bromo-5-fluorobenzaldehyde[6].
Protocol 2: Purification by Column Chromatography

This method separates compounds based on their differential adsorption onto a stationary phase (silica gel) and elution with a mobile phase (solvent).

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 2-Bromo-5-chloro-4-fluorobenzaldehyde in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The less polar aldehyde will travel down the column faster than the more polar impurities like the carboxylic acid[2].

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Protocol 3: Purification via Bisulfite Adduct Formation

This chemical method is specific for aldehydes and involves the formation of a water-soluble bisulfite adduct, which can be separated from water-insoluble impurities. The aldehyde is then regenerated.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent (e.g., ethanol or THF). Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The reaction may be exothermic, so cooling in an ice bath may be necessary[2].

  • Isolation of the Adduct: The bisulfite adduct may precipitate out of the solution. If so, it can be collected by filtration. If it remains in solution, proceed to the next step.

  • Removal of Impurities: Extract the reaction mixture with an organic solvent like diethyl ether or ethyl acetate to remove any non-aldehydic, water-insoluble impurities[2].

  • Regeneration of the Aldehyde: To the aqueous layer (or the filtered adduct suspended in water), add a saturated solution of sodium bicarbonate or a dilute base (e.g., NaOH) dropwise with stirring until the evolution of gas ceases and the aldehyde precipitates or forms a separate layer[2].

  • Extraction and Isolation: Extract the regenerated aldehyde with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Visualizations

Workflow for Purification of 2-Bromo-5-chloro-4-fluorobenzaldehyde

G cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_3 Final Product Crude Crude Product Purity Assess Purity (TLC, NMR) Crude->Purity Solid Is the product solid? Purity->Solid Polarity_Difference Significant polarity difference from impurities? Solid->Polarity_Difference No Recrystallization Recrystallization Solid->Recrystallization Yes Thermal_Stability Is it thermally stable? Column_Chromatography Column Chromatography Polarity_Difference->Column_Chromatography Yes Chemical_Purification Bisulfite Adduct Formation Polarity_Difference->Chemical_Purification No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Chemical_Purification->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Low Purity after Purification

G cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_bisulfite Bisulfite Adduct Issues Start Low Purity after Initial Purification Method Purification Method Used? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Chromatography Column Chromatography Method->Chromatography Chromatography Bisulfite Bisulfite Adduct Method->Bisulfite Bisulfite Adduct Recrystallization_Check Inadequate solvent or cooling? Recrystallization->Recrystallization_Check Chromatography_Check Co-elution of impurities? Chromatography->Chromatography_Check Bisulfite_Check Incomplete reaction or regeneration? Bisulfite->Bisulfite_Check Recrystallization_Solution Optimize solvent system / cooling rate Recrystallization_Check->Recrystallization_Solution Final_Action Re-purify or consider alternative method Recrystallization_Solution->Final_Action Chromatography_Solution Adjust eluent polarity / gradient Chromatography_Check->Chromatography_Solution Chromatography_Solution->Final_Action Bisulfite_Solution Adjust reaction time / pH for regeneration Bisulfite_Check->Bisulfite_Solution Bisulfite_Solution->Final_Action

Caption: Troubleshooting flowchart for purity issues.

References

  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents.
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. Available at: [Link]

  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents.
  • US4845304A - Process for producing fluorobenzaldehydes - Google Patents.
  • 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available at: [Link]

  • The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.
  • 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling with 2-Bromo-5-chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers utilizing 2-Bromo-5-chloro-4-fluorobenzaldehyde in cross-coupling reactions. This document is structured as a dynamic resource, combining frequently asked questions (FAQs) with in-depth troubleshooting guides to address the specific challenges presented by this polyhalogenated, electron-deficient substrate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Section 1: Understanding the Substrate - FAQs

This section addresses the fundamental principles governing the reactivity of 2-Bromo-5-chloro-4-fluorobenzaldehyde in palladium-catalyzed cross-coupling reactions.

Question 1: What is the expected order of reactivity for the halogen sites on this molecule?

Answer: The primary determinant for site selectivity in palladium-catalyzed cross-coupling is the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond.[1] The reactivity for this step follows the general trend of bond strength: C-I > C-Br > C-OTf >> C-Cl >> C-F.[2]

For 2-Bromo-5-chloro-4-fluorobenzaldehyde, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. The C-F bond is generally considered inert under typical palladium cross-coupling conditions. Therefore, the expected reactivity order is:

C-Br (at position 2) >> C-Cl (at position 5) > C-F (at position 4)

This inherent reactivity difference is the foundation for achieving chemoselective cross-coupling at the C-Br position.[3]

Question 2: How do the aldehyde and fluorine substituents influence the reaction?

Answer: The electronic nature of the aromatic ring significantly impacts the rate of oxidative addition.[4] The benzaldehyde substrate is highly electron-deficient due to the cumulative electron-withdrawing effects of the aldehyde (-CHO), chloro, and fluoro substituents. This electron deficiency increases the electrophilicity of the C-Br bond, making the aryl halide a more reactive partner in the oxidative addition step.[5][6]

However, the aldehyde group also introduces potential complications:

  • Basicity: Strong bases can promote undesirable side reactions like aldol condensation or the Cannizzaro reaction (for aldehydes without α-hydrogens).[7] Careful selection of a moderately strong, non-nucleophilic base is critical.

  • Steric Hindrance: The aldehyde group at position 1 creates steric bulk ortho to the C-Br bond, which can influence the choice of ligand needed to facilitate catalyst approach.[1]

Question 3: What is the fundamental catalytic cycle for a selective Suzuki-Miyaura reaction at the C-Br position?

Answer: The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold. Achieving selectivity relies on the catalyst's ability to discriminate between the C-Br and C-Cl bonds during the initial, rate-determining oxidative addition step.[8]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Aryl-Pd(II)-Br Complex (Oxidative Addition) pd0->oa_complex Oxidative Addition (Selective C-Br Cleavage) trans_complex Aryl-Pd(II)-R Complex (Transmetalation) oa_complex->trans_complex Transmetalation product_complex Product Formation (Reductive Elimination) trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-R (Product) product_complex->product substrate Ar-Br (Substrate) substrate->oa_complex boronic R-B(OR)₂ + Base boronic->trans_complex

Caption: Selective Suzuki-Miyaura catalytic cycle.

Section 2: Catalyst & Condition Selection Guide

Choosing the right combination of palladium source, ligand, base, and solvent is crucial for achieving high yield and selectivity.

Question 4: Which palladium precursors and ligands are recommended for selective C-Br coupling?

Answer: Success hinges on using a catalyst system that is active enough to cleave the C-Br bond efficiently at temperatures low enough to avoid C-Cl activation. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are essential.[1] The steric bulk helps promote reductive elimination, while the electron-donating nature accelerates the oxidative addition to the C-Br bond.[2]

Table 1: Recommended Catalyst Systems for Selective C-Br Coupling

Catalyst Component Recommended Options Rationale & Key Characteristics
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Standard, reliable Pd(0) or Pd(II) sources that form the active Pd(0)L₂ species in situ with the chosen ligand.
Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) Air-stable, well-defined Pd(II) precatalysts that ensure a 1:1 Pd:Ligand ratio and provide rapid, reliable activation to the active Pd(0) species. Highly recommended for reproducibility.[8]
Primary Ligands Buchwald Biarylphosphines: - SPhos- XPhos- RuPhos Workhorse ligands. Provide the necessary steric bulk and electron density to facilitate C-Br activation while minimizing reactivity at the C-Cl bond. SPhos and XPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions, respectively.[1][9]
Secondary Ligands N-Heterocyclic Carbenes (NHCs): - IPr- IMes Strong σ-donors that form very stable palladium complexes. Can be effective for challenging couplings, including those involving less reactive chlorides, so careful temperature control is needed to maintain C-Br selectivity.[10]

| | Bidentate Phosphines: - dppf- Xantphos | The bite angle and flexibility can influence selectivity. While often used for C-Cl bond activation, they can be screened if monodentate ligands fail.[4][11] |

Question 5: How do I select the appropriate base and solvent?

Answer: The base plays a crucial role in the transmetalation step of Suzuki couplings and is essential for the deprotonation of the amine in Buchwald-Hartwig reactions.[9][10] The solvent must dissolve the reagents and stabilize the catalytic intermediates.

  • Base Selection:

    • For Suzuki-Miyaura: A moderately strong, non-nucleophilic inorganic base is preferred to avoid side reactions with the aldehyde. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are excellent first choices. They are effective in activating the boronic acid without being overly aggressive towards the aldehyde.[1]

    • For Buchwald-Hartwig: A strong, non-nucleophilic base is required. NaOt-Bu (sodium tert-butoxide) or LHMDS (lithium bis(trimethylsilyl)amide) are standard choices.[12]

  • Solvent Selection:

    • Aprotic polar solvents are generally most effective.

    • 1,4-Dioxane , Toluene , and CPME (cyclopentyl methyl ether) are excellent choices. They have sufficiently high boiling points to drive the reaction but are generally unreactive.

    • For Suzuki reactions, an aqueous mixture (e.g., Dioxane/H₂O 4:1) is often used to help dissolve the inorganic base.[3]

Section 3: Experimental Protocols

These protocols provide a robust starting point for your experiments. Optimization may be required based on the specific coupling partner.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

This protocol is designed for the selective reaction at the C-Br bond.

Protocol_Suzuki start 1. Vessel Preparation reagents 2. Add Solids: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₃PO₄, 2.0 eq) start->reagents inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) reagents->inert catalyst 4. Add Catalyst System: - Pd Precursor (1-2 mol%) - Ligand (2-4 mol%) inert->catalyst solvent 5. Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent reaction 6. Heat & Stir (e.g., 80-100 °C) solvent->reaction workup 7. Workup & Purification reaction->workup

Caption: Workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame- or oven-dried reaction vial or Schlenk flask, add a magnetic stir bar.

  • Addition of Solids: Add 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent oxygen from deactivating the catalyst and causing boronic acid homocoupling.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). If using a Buchwald precatalyst, add it directly (1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 80–100 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination

This protocol is designed for the selective C-N bond formation at the C-Br position.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame- or oven-dried reaction vial, add a magnetic stir bar.

  • Addition of Reagents: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Seal and Add Liquids: Seal the vessel with a septum. Remove from the glovebox and add the degassed solvent (e.g., toluene), followed by 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 equiv) and the amine coupling partner (1.1–1.2 equiv) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common problems and provides logical solutions.

Troubleshooting problem { Problem | Low or No Conversion} cause1 Cause 1: Inactive Catalyst Solution: Use fresh Pd source/ligand, ensure inert atmosphere, use precatalyst. problem:c->cause1 cause2 Cause 2: Insufficient Temperature Solution: Increase temperature in 10 °C increments (monitor for C-Cl reactivity). problem:c->cause2 cause3 Cause 3: Poor Base/Solvent Choice Solution: Screen alternative bases (Cs₂CO₃) or solvents (Toluene, CPME). problem:c->cause3 problem2 { Problem | Loss of Selectivity (C-Cl Coupling Observed)} cause4 Cause 1: Temperature Too High Solution: Lower reaction temperature. C-Cl activation is more sensitive to heat. problem2:c->cause4 cause5 Cause 2: Overly Active Catalyst Solution: Switch to a less activating ligand (e.g., from NHC to a phosphine) or reduce catalyst loading. problem2:c->cause5 problem3 { Problem | Side Product Formation (e.g., Aldehyde Reduction, Homocoupling)} cause6 Cause 1: Oxygen Contamination Solution: Improve degassing of solvents/reagents. Check inert gas seals. problem3:c->cause6 cause7 Cause 2: Base-Induced Side Reactions Solution: Switch to a milder base (e.g., K₂CO₃, KF) or protect the aldehyde group pre-coupling. problem3:c->cause7

Caption: Troubleshooting flowchart for common cross-coupling issues.

Scenario 1: Low or No Conversion of Starting Material

  • Potential Cause: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.

    • Solution: Ensure all solvents and the reaction headspace are rigorously deoxygenated. Use a fresh bottle of palladium precursor and ligand. For maximum reliability, switch to an air-stable Buchwald precatalyst, which is designed for consistent activation.[1]

  • Potential Cause: Incorrect Base. The base may not be strong enough or soluble enough to facilitate the transmetalation step.

    • Solution: For Suzuki reactions, switch from K₃PO₄ to the more soluble and often more effective Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. For Buchwald-Hartwig, ensure a sufficiently strong base like NaOt-Bu is used.[12]

Scenario 2: Loss of Chemoselectivity (Reaction at the C-Cl bond)

  • Potential Cause: Reaction temperature is too high or reaction time is too long. While the C-Br bond is more reactive, the C-Cl bond can be activated under more forcing conditions.

    • Solution: Reduce the reaction temperature by 10-20 °C. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring.

  • Potential Cause: The chosen ligand is too active.

    • Solution: While seemingly counterintuitive, a highly active ligand designed for C-Cl bond activation (e.g., certain NHCs or highly specialized phosphines) might not provide the best selectivity window. If using such a ligand, try switching to a standard, robust ligand like SPhos, which provides a better balance of reactivity for selective C-Br coupling.[11]

Scenario 3: Significant Aldehyde-Related Side Products

  • Potential Cause: The base is too strong or nucleophilic.

    • Solution: If using a strong base like an alkoxide leads to aldol or other side reactions, switch to an inorganic carbonate or phosphate (K₂CO₃, K₃PO₄). For Suzuki reactions, powdered KF can be a mild alternative that activates the boronic acid with minimal basicity.[10]

  • Potential Cause: The aldehyde is not stable to the reaction conditions.

    • Solution: If optimizing the base and temperature fails, consider a protecting group strategy. Convert the aldehyde to a robust acetal (e.g., with ethylene glycol) before the cross-coupling. The acetal can be easily removed with aqueous acid during or after the workup.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 7(23), 4889-4903. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791. Available at: [Link]

  • Hearn, B. R., et al. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 2(7), 1345–1355. Available at: [Link]

  • ResearchGate. (2006). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Valente, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955–1966. Available at: [Link]

  • Sytnik, K. M., & Stasyuk, A. J. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18015–18026. Available at: [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. Available at: [Link]

  • Organic Chemistry Portal. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Jana, A., et al. (2019). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 4(5), 8973–8980. Available at: [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, 69(Pt 8), o1246. Available at: [Link]

  • ResearchGate. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Available at: [Link]

  • Corpet, M., & Szostak, M. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 123(1), 18–137. Available at: [Link]

  • Jafarpour, F., et al. (2014). Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. Synthesis, 46(09), 1224–1228. Available at: [Link]

  • Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Crystal Structure of Halogenated Benzaldehydes: A Case Study of 2-Bromo-5-fluorobenzaldehyde and a Predictive Analysis of 2-Bromo-5-chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, governs a compound's physical and chemical properties, including its solubility, melting point, and, crucially, its interaction with biological targets. Halogenated benzaldehydes are a class of compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The nature and position of halogen substituents on the benzaldehyde scaffold can profoundly influence the resulting supramolecular assembly through a variety of non-covalent interactions, such as hydrogen bonds, π-stacking, and halogen bonds.

This guide provides an in-depth analysis of the experimentally determined X-ray crystal structure of 2-Bromo-5-fluorobenzaldehyde. While the crystal structure of the titular 2-Bromo-5-chloro-4-fluorobenzaldehyde has not yet been reported in the crystallographic literature, this guide will leverage the known structure of its close analog to provide a predictive comparison. We will explore the subtle yet significant effects of halogen substitution on crystal packing and intermolecular interactions. Furthermore, this document serves as a practical handbook, offering detailed experimental and computational protocols for researchers seeking to elucidate the crystal structures of their own novel compounds.

The Known: An In-Depth Look at the Crystal Structure of 2-Bromo-5-fluorobenzaldehyde

The crystal structure of 2-Bromo-5-fluorobenzaldehyde (C7H4BrFO) has been determined by single-crystal X-ray diffraction, providing valuable insights into the interplay of intermolecular forces in halogenated aromatic systems.[1][2][3] The compound crystallizes in the monoclinic space group P21/c with two independent molecules in the asymmetric unit.[1][3]

Crystallographic Data and Molecular Geometry

A summary of the crystallographic data for 2-Bromo-5-fluorobenzaldehyde is presented in the table below.

Parameter2-Bromo-5-fluorobenzaldehyde[1][3]
Chemical FormulaC7H4BrFO
Molecular Weight203.01
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.3593 (6)
b (Å)3.8699 (2)
c (Å)23.4189 (9)
β (°)106.330 (1)
Volume (ų)1335.84 (10)
Z8
Temperature (K)125
RadiationMo Kα (λ = 0.71073 Å)

In the solid state, the benzaldehyde oxygen atom adopts a trans conformation with respect to the 2-bromo substituent.[1][3] This conformation is predicted to be the lower energy conformer based on ab initio electronic structure calculations.[3]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 2-Bromo-5-fluorobenzaldehyde is dominated by a combination of halogen interactions and π-stacking.

  • Halogen Interactions: Notably, short Br⋯F interactions are observed between the bromine and fluorine substituents of adjacent molecules.[1][3] These distances, measured at 3.1878 (14) Å, 3.3641 (13) Å, and 3.3675 (14) Å, are shorter than or comparable to the sum of the van der Waals radii of bromine and fluorine, indicating a significant attractive interaction.[1] Such halogen bonds play a crucial role in directing the supramolecular assembly.

  • π-Stacking: Offset face-to-face π-stacking interactions are also a prominent feature of the crystal structure.[1][3] The aromatic rings of the two independent molecules in the asymmetric unit stack in a parallel-displaced manner, with centroid-centroid distances of 3.8699 (2) Å.[1] These interactions contribute to the overall stability of the crystal lattice.

The Unknown: A Predictive Comparison with 2-Bromo-5-chloro-4-fluorobenzaldehyde

While the crystal structure of 2-Bromo-5-chloro-4-fluorobenzaldehyde is not yet known, we can make informed predictions about its likely structural features based on the principles of crystal engineering and a comparison with its di-substituted analog.

The introduction of a chlorine atom at the 5-position and the shift of the fluorine atom to the 4-position will introduce several changes that are expected to influence the crystal packing:

  • Steric Effects: The larger van der Waals radius of chlorine compared to hydrogen will increase the steric bulk at the 5-position. This may lead to a different packing arrangement to accommodate the larger substituent.

  • Electronic Effects: Chlorine is a larger and more polarizable halogen than fluorine. This will alter the electrostatic potential surface of the molecule and could lead to the formation of different or stronger halogen bonds (e.g., Br⋯Cl, Cl⋯F, or Cl⋯O interactions).

  • Symmetry and Packing Motifs: The change in substitution pattern will alter the overall symmetry of the molecule, which can have a profound impact on the resulting crystal symmetry and packing motif. It is plausible that the introduction of the chloro group could disrupt the specific π-stacking arrangement observed in 2-Bromo-5-fluorobenzaldehyde, potentially leading to a herringbone or other packing motif.

A comparative analysis of the potential intermolecular interactions is summarized in the table below.

Interaction Type2-Bromo-5-fluorobenzaldehyde (Observed)2-Bromo-5-chloro-4-fluorobenzaldehyde (Predicted)
Halogen Bonds Br⋯FBr⋯Cl, Br⋯F, Cl⋯F, Br⋯O, Cl⋯O, F⋯O
π-Stacking Offset face-to-faceMay be altered due to steric and electronic changes
Other Interactions C-H⋯O, C-H⋯πC-H⋯O, C-H⋯Cl, C-H⋯F, C-H⋯π

Experimental and Computational Workflows

To experimentally determine the crystal structure of 2-Bromo-5-chloro-4-fluorobenzaldehyde and perform a detailed comparative analysis, the following workflows are recommended.

Single-Crystal X-ray Crystallography Workflow

The process of determining a crystal structure can be broken down into several key stages, from obtaining suitable crystals to refining the final structure.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Crystallization Crystallization of 2-Bromo-5-chloro-4-fluorobenzaldehyde Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Analysis of Intermolecular Interactions Validation->Analysis

A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol for Crystallization:

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to determine the solubility of the compound. A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent. Leave the vial undisturbed in a vibration-free environment.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the compound's solution (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease the solubility and promote crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further induce crystallization.

Computational Analysis Workflow: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice.

Hirshfeld_Analysis_Workflow cluster_0 Input cluster_1 Calculation cluster_2 Analysis CIF Crystallographic Information File (CIF) Hirshfeld_Calculation Generation of Hirshfeld Surface CIF->Hirshfeld_Calculation Fingerprint_Plot Generation of 2D Fingerprint Plots Hirshfeld_Calculation->Fingerprint_Plot dnorm Analysis of d_norm surface (visualization of close contacts) Hirshfeld_Calculation->dnorm Decomposition Decomposition of Fingerprint Plot (quantification of interactions) Fingerprint_Plot->Decomposition

A workflow for performing Hirshfeld surface analysis.

Step-by-Step Protocol for Hirshfeld Surface Analysis:

  • Obtain CIF: A Crystallographic Information File (CIF) containing the final refined crystal structure is required as input.

  • Software: Utilize software such as CrystalExplorer to perform the Hirshfeld surface analysis.

  • Generate Hirshfeld Surface: Import the CIF into the software and generate the Hirshfeld surface for the molecule of interest.

  • Analyze d_norm Surface: Map the normalized contact distance (d_norm) onto the Hirshfeld surface. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds and other strong interactions.

  • Generate and Decompose 2D Fingerprint Plots: Generate the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. Decompose this plot to quantify the percentage contribution of different types of intermolecular contacts (e.g., H⋯H, C⋯H, Br⋯F).

Conclusion

The detailed structural analysis of 2-Bromo-5-fluorobenzaldehyde provides a valuable benchmark for understanding the supramolecular chemistry of halogenated benzaldehydes. The interplay of Br⋯F halogen bonds and π-stacking interactions dictates its crystal packing. While the crystal structure of 2-Bromo-5-chloro-4-fluorobenzaldehyde remains to be determined, a predictive analysis suggests that the introduction of a chlorine atom and the repositioning of the fluorine atom will significantly alter the landscape of intermolecular interactions, likely leading to a distinct crystal packing arrangement.

The experimental and computational protocols outlined in this guide provide a clear roadmap for researchers to elucidate the crystal structures of new halogenated benzaldehydes and other small molecules. Such structural insights are indispensable for the rational design of new pharmaceutical agents and advanced materials with tailored properties.

References

  • Tureski, R. E. & Tanski, J. M. 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online69 , o1246 (2013). Available at: [Link]

  • PubChem. 2-Bromo-5-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. Available at: [Link]

  • Hulushe, S. T. et al. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances10 , 16035-16046 (2020). Available at: [Link]

  • University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Spindlove, C. & Spackman, M. A. CrystalExplorer: a program for displaying and investigating crystalline architecture. Journal of Applied Crystallography40, s239-s240 (2007).
  • Wikipedia. X-ray crystallography. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Available at: [Link]

  • Wikipedia. Quantum chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Bromo-5-chloro-4-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel small molecules with therapeutic potential is paramount. Halogenated aromatic aldehydes serve as versatile scaffolds in medicinal chemistry due to the profound influence of halogen substituents on the electronic and lipophilic properties of the resulting derivatives.[1] This guide focuses on the untapped potential of 2-Bromo-5-chloro-4-fluorobenzaldehyde as a precursor for a diverse library of bioactive compounds. The unique substitution pattern of this benzaldehyde derivative, featuring three different halogens, presents a compelling opportunity for fine-tuning the pharmacological profile of its derivatives.

This document provides a comprehensive comparison of the anticipated biological activities of various derivatives synthesized from 2-Bromo-5-chloro-4-fluorobenzaldehyde. While direct experimental data for this specific starting material is emerging, we will draw upon established literature for structurally related compounds to provide a robust predictive analysis. We will delve into the synthesis and screening of key derivative classes, including Schiff bases, chalcones, pyrazoles, and thiosemicarbazones, and provide detailed experimental protocols for their evaluation.

The Strategic Advantage of the 2-Bromo-5-chloro-4-fluorobenzaldehyde Scaffold

The presence of bromine, chlorine, and fluorine atoms on the benzaldehyde ring is not arbitrary. Each halogen imparts distinct properties that can influence the biological activity of the resulting derivatives:

  • Fluorine: Often enhances metabolic stability and binding affinity to target proteins by forming favorable interactions.[2]

  • Chlorine: Increases lipophilicity, which can improve membrane permeability.

  • Bromine: A bulky and lipophilic atom that can facilitate strong binding interactions within protein pockets.

This multi-halogenated scaffold provides a unique platform for generating derivatives with potentially enhanced potency and selectivity.

Comparative Analysis of Key Derivatives and Their Biological Activities

Based on the reactivity of the aldehyde functional group, several classes of derivatives can be synthesized from 2-Bromo-5-chloro-4-fluorobenzaldehyde. Below, we compare the expected biological activities of these derivatives with supporting data from analogous compounds.

Schiff Bases: Versatile Antimicrobial and Anticancer Agents

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[3][4]

Anticipated Biological Activity:

  • Antimicrobial Activity: The imine (-C=N-) linkage in Schiff bases is a crucial pharmacophore for antimicrobial effects.[3] Derivatives of 2-Bromo-5-chloro-4-fluorobenzaldehyde are expected to exhibit potent antibacterial and antifungal activity. The halogen atoms can enhance lipophilicity, facilitating penetration through microbial cell membranes.

  • Anticancer Activity: Many Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Comparative Experimental Data (from related compounds):

Derivative ClassCompound ExampleMicroorganism/Cell LineMIC/IC50Reference Compound
Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6 µg/mLKanamycin (3.9 µg/mL)[5]
Schiff Base(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4 µg/mLKanamycin (N/A)[5]
Chalcones: Precursors to a Multitude of Bioactive Heterocycles

Chalcones are α,β-unsaturated ketones that serve as key intermediates in the biosynthesis of flavonoids. They are readily synthesized via the Claisen-Schmidt condensation of an aldehyde and an acetophenone.[6]

Anticipated Biological Activity:

  • Anticancer Activity: Chalcones are well-documented anticancer agents, often acting as inhibitors of tubulin polymerization or inducing apoptosis through various signaling pathways.[7] The presence of halogens on the aromatic rings of chalcones has been shown to enhance their cytotoxic effects.[2]

  • Anti-inflammatory Activity: Many chalcone derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antioxidant Activity: The α,β-unsaturated ketone moiety can participate in radical scavenging, conferring antioxidant properties.

Comparative Experimental Data (from related compounds):

Derivative ClassCompound ExampleCell LineIC50Reference Compound
ChalconeNaphthalene- and fluorine-containing chalcone4T1 (Breast Cancer)Lower than non-fluorinated analogsCisplatin[2]
Chalcone1,2,4-Thiadiazole-oxazolo[4,5-b]pyridine incorporated chalconeMCF-7 (Breast Cancer)0.013 ± 0.0013 µMEtoposide (0.13 ± 0.017 µM)[8]
Chalcone2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamideAGS (Gastric Adenocarcinoma)0.89 - 9.63 µg/mLNot specified[9]
Pyrazoles: A Privileged Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from chalcones by reaction with hydrazine derivatives.[10]

Anticipated Biological Activity:

  • Anticancer Activity: Pyrazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[11]

  • Antimicrobial Activity: The pyrazole nucleus is present in several clinically used antimicrobial agents.

  • Enzyme Inhibition: Pyrazoles are effective inhibitors of various enzymes, including cyclooxygenases (COX), leading to anti-inflammatory effects.[12]

Comparative Experimental Data (from related compounds):

Derivative ClassCompound ExampleCell Line/EnzymeIC50Reference Compound
PyrazolePyrazole derivative with thiourea skeletonMCF-7 (Breast Cancer)0.08 µMErlotinib (0.07 µM for EGFR)[11]
PyrazolePyrazole derivativeA. fumigatus, P. notatum, B. subtilis, E. coliModerately activeNot specified[13]
Thiosemicarbazones: Metal Chelators with Diverse Bioactivity

Thiosemicarbazones are formed by the reaction of an aldehyde with a thiosemicarbazide. They are known for their ability to chelate metal ions, which is often linked to their biological activity.[14]

Anticipated Biological Activity:

  • Anticancer Activity: Thiosemicarbazones have shown potent anticancer activity, often attributed to their ability to inhibit ribonucleotide reductase and induce oxidative stress.[15]

  • Antimicrobial and Antiviral Activity: The thiosemicarbazone moiety is a key pharmacophore in a number of antimicrobial and antiviral agents.[16]

  • Antioxidant Activity: Some thiosemicarbazones have demonstrated significant antioxidant properties.[17]

Comparative Experimental Data (from related compounds):

Derivative ClassCompound ExampleActivityObservationReference
ThiosemicarbazoneIsatin-based thiosemicarbazide derivativeAnticancerIC50 = 1.20 ± 0.10 µM[16]
Thiosemicarbazonep-fluorobenzaldehyde thiosemicarbazoneApoptosis inductionActive on U937 human leukemia cell line[18]

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of derivatives of 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Synthesis of Derivatives

Synthesis_Workflow A 2-Bromo-5-chloro-4- fluorobenzaldehyde C Schiff Base A->C Condensation E Chalcone A->E Claisen-Schmidt Condensation I Thiosemicarbazone A->I Condensation B Primary Amine B->C D Acetophenone D->E G Pyrazole E->G Cyclization F Hydrazine F->G H Thiosemicarbazide H->I

Caption: General synthesis pathways for derivatives of 2-Bromo-5-chloro-4-fluorobenzaldehyde.

1. Synthesis of Schiff Base Derivatives:

  • Dissolve equimolar amounts of 2-Bromo-5-chloro-4-fluorobenzaldehyde and a selected primary amine in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

2. Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation):

  • Dissolve 2-Bromo-5-chloro-4-fluorobenzaldehyde and an appropriate acetophenone in ethanol.

  • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent.

3. Synthesis of Pyrazole Derivatives:

  • Dissolve the synthesized chalcone and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in ethanol or acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure pyrazole.

4. Synthesis of Thiosemicarbazone Derivatives:

  • Dissolve equimolar amounts of 2-Bromo-5-chloro-4-fluorobenzaldehyde and thiosemicarbazide in warm ethanol.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture, and the solid product will precipitate.

  • Filter the solid, wash with ethanol, and recrystallize from ethanol to get the pure thiosemicarbazone.

Biological Activity Screening Protocols

Screening_Workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening cluster_results Data Analysis A Synthesized Derivatives B Antimicrobial Assay (Broth Microdilution) A->B C Anticancer Assay (MTT Assay) A->C D Antioxidant Assay (DPPH Assay) A->D E Enzyme Inhibition (e.g., AChE) A->E F MIC Values B->F G IC50 Values C->G H % Inhibition D->H I IC50 Values E->I

Sources

A Senior Application Scientist's Guide to Halogenated Benzaldehydes: A Comparative Analysis of 2-Bromo-5-chloro-4-fluorobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of medicinal chemistry and materials science, halogenated benzaldehydes are indispensable building blocks. Their utility stems from the predictable reactivity of the aldehyde and the strategic placement of halogens, which serve as versatile handles for molecular elaboration. This guide presents an in-depth comparison of two key reagents: 2-Bromo-5-chloro-4-fluorobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde. We will dissect their structural nuances, analyze the resulting differences in chemical reactivity, and provide field-proven insights into their respective applications, supported by experimental data and protocols. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions on reagent selection for complex synthetic challenges.

Structural and Electronic Profiles: More Than Just an Extra Halogen

At first glance, the two molecules differ by the presence of a chloro group at C-5 and the shift of the fluoro group from C-5 to C-4. This seemingly minor alteration creates a profound divergence in their electronic and, consequently, their chemical properties.

  • 2-Bromo-5-fluorobenzaldehyde features two electron-withdrawing groups (EWGs): the aldehyde (-I, -M) and the two halogens (strong -I, weak +M). The bromine at the C-2 position provides a primary site for metal-catalyzed cross-coupling reactions.

  • 2-Bromo-5-chloro-4-fluorobenzaldehyde possesses a more densely packed array of EWGs. The cumulative inductive effect of bromine, chlorine, and fluorine renders the aromatic ring significantly more electron-deficient (π-deficient) than its counterpart. This heightened electrophilicity is the central theme of its unique reactivity profile.

Below is a visualization of the two structures for direct comparison.

Caption: Structural comparison of the two benzaldehydes.

Physicochemical & Spectroscopic Properties

The fundamental properties of these molecules are summarized below. Note the expected higher melting point for the more substituted and polar 2-bromo-5-chloro-4-fluorobenzaldehyde.

Property2-Bromo-5-fluorobenzaldehyde2-Bromo-5-chloro-4-fluorobenzaldehyde
Molecular Formula C₇H₄BrFOC₇H₃BrClFO
Molecular Weight 203.01 g/mol 237.45 g/mol
CAS Number 94569-84-3[1]129299-31-0
Appearance White to light yellow powderWhite to off-white powder
Melting Point 53-57 °C[2]85-89 °C
¹H NMR (CDCl₃) Complex aromatic multipletsAromatic singlet
¹⁹F NMR (CDCl₃) MultipletSinglet

Spectroscopic Note: The ¹H NMR spectrum provides a rapid method for differentiation. 2-Bromo-5-fluorobenzaldehyde exhibits a complex pattern of doublets and triplets in the aromatic region, whereas the lone aromatic proton in 2-bromo-5-chloro-4-fluorobenzaldehyde appears as a clean singlet, simplifying reaction monitoring.

Comparative Reactivity: A Tale of Two Rings

The choice between these two reagents hinges on the desired reaction pathway. The electronic differences dictate their performance in key synthetic transformations.

Aldehyde-Centric Reactions

The aldehyde functionality in both molecules readily participates in standard transformations like Wittig reactions, reductive aminations, and condensations. However, the increased electron-withdrawing nature of the trisubstituted ring in 2-bromo-5-chloro-4-fluorobenzaldehyde renders its carbonyl carbon more electrophilic.

Expert Insight: For sluggish condensation or imine-formation reactions, switching from the difluoro to the trifluoro-substituted benzaldehyde can lead to faster reaction times and higher conversions under identical conditions, potentially avoiding the need for stronger catalysts or harsher temperatures.

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond is the workhorse for palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings. Both molecules are excellent substrates.[3] The highly electron-deficient nature of the 2-bromo-5-chloro-4-fluorobenzaldehyde ring can facilitate the initial oxidative addition step, a key kinetic checkpoint in many catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr): The Key Differentiator

Herein lies the most significant strategic difference. Aromatic rings must be highly electron-deficient for SNAr to proceed efficiently.

  • 2-Bromo-5-fluorobenzaldehyde: The ring is not sufficiently activated for facile SNAr reactions at the fluorine position.

  • 2-Bromo-5-chloro-4-fluorobenzaldehyde: This molecule is an exceptional SNAr substrate. The powerful EWGs (CHO, Br, Cl, F) stabilize the negative charge in the Meisenheimer complex intermediate, dramatically lowering the activation energy. The C-F and C-Cl bonds are both potential sites for substitution by nucleophiles (e.g., amines, alkoxides, thiols). This opens up synthetic pathways that are inaccessible with the simpler analogue.

The following workflow illustrates the strategic choice based on desired reactivity.

G start Synthetic Goal: Functionalized Benzaldehyde Derivative decision_cc Primary transformation? start->decision_cc path_cc Cross-Coupling at C-Br decision_cc->path_cc Single C-C bond formation path_snar Sequential Cross-Coupling and SNAr decision_cc->path_snar Multiple, orthogonal functionalizations reagent_a Choose: 2-Bromo-5-fluorobenzaldehyde path_cc->reagent_a reagent_b Choose: 2-Bromo-5-chloro-4-fluorobenzaldehyde path_snar->reagent_b outcome_a Product: Arylated 5-fluorobenzaldehyde reagent_a->outcome_a outcome_b Product: Arylated and/or Amino/Alkoxy-substituted benzaldehyde reagent_b->outcome_b

Caption: Decision workflow for reagent selection.

Applications in Synthesis: Case Studies & Protocols

Both compounds are prominently featured as intermediates in the synthesis of high-value molecules, particularly kinase and PARP inhibitors for oncology.[4][5][6][7]

Case Study 1: 2-Bromo-5-fluorobenzaldehyde in the Synthesis of Quinazolinones

2-Bromo-5-fluorobenzaldehyde is a known precursor for quinazolinone scaffolds, which exhibit potent antitumor activity.[8] The synthesis typically involves an initial condensation with an amino compound followed by cyclization.

Representative Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorobenzaldehyde

This protocol demonstrates the standard use of the C-Br handle for C-C bond formation.

  • Reagents & Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-5-fluorobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde product.

ReactantCoupling PartnerCatalystYieldReference
2-Bromo-5-fluorobenzaldehydePhenylboronic AcidPd(dppf)Cl₂>90% (Typical)General Suzuki Methodology
Case Study 2: 2-Bromo-5-chloro-4-fluorobenzaldehyde for Advanced Intermediates

The true power of this reagent is in multi-step, site-selective syntheses. A common strategy involves first performing a Suzuki or Sonogashira reaction at the more reactive C-Br bond, followed by a subsequent SNAr reaction at the C-F or C-Cl position. This "late-stage functionalization" is a powerful tool in medicinal chemistry for building molecular diversity.

Representative Protocol: SNAr Reaction with 2-Bromo-5-chloro-4-fluorobenzaldehyde

This protocol highlights the unique reactivity of the trisubstituted ring.

  • Reagents & Setup: In a sealed vial, dissolve 2-bromo-5-chloro-4-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Nucleophile & Base: Add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to 100-120 °C and stir for 8-12 hours. The C-F bond is typically more susceptible to substitution than the C-Cl bond. Monitor the reaction carefully by LC-MS to check for regioselectivity and conversion.

  • Work-up: Cool the reaction mixture and pour it into ice water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the 2-bromo-5-chloro-4-(morpholino)benzaldehyde.

ReactantNucleophileConditionsProductReference
2-Bromo-5-chloro-4-fluorobenzaldehydeMorpholineK₂CO₃, DMSO, 120°C4-Morpholino derivativeGeneral SNAr Methodology[4]

Conclusion and Strategic Recommendations

The selection between 2-Bromo-5-chloro-4-fluorobenzaldehyde and 2-Bromo-5-fluorobenzaldehyde is a strategic decision that should be guided by the overall synthetic plan.

  • Choose 2-Bromo-5-fluorobenzaldehyde for robust and reliable introduction of a 2-bromo-5-fluorophenyl moiety, primarily leveraging the C-Br bond for cross-coupling reactions. It is a workhorse reagent for constructing core scaffolds.[2]

  • Choose 2-Bromo-5-chloro-4-fluorobenzaldehyde when your synthesis requires:

    • A highly electron-deficient aromatic ring to enhance the reactivity of the aldehyde or facilitate downstream transformations.

    • A platform for sequential, orthogonal functionalization via metal-catalyzed cross-coupling (at C-Br) followed by nucleophilic aromatic substitution (at C-F or C-Cl).[3][9]

By understanding the fundamental principles of reactivity governed by their electronic structures, researchers can harness the distinct advantages of each of these valuable synthetic intermediates to accelerate innovation in drug discovery and materials science.

References

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. [Link]

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1246. [Link]

  • Chem-Impex International. (n.d.). 2-Bromo-5-fluorobenzaldehyde. [Link]

  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. [Link]

  • Kamal, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pollack, S., et al. (2019). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 23(6), 1091-1103. [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. [Link]

  • De Savi, C., et al. (2015). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 13(12), 3574-3588. [Link]

  • Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. [Link]

  • Wang, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1648. [Link]

  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357. [Link]

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A Spectroscopic Guide to Halogenated Benzaldehyde Isomers: Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, halogenated benzaldehydes are pivotal intermediates. Their utility is dictated by the nuanced interplay of the aldehyde functionality and the nature and position of the halogen substituent on the aromatic ring. Distinguishing between the ortho, meta, and para isomers of fluoro-, chloro-, bromo-, and iodobenzaldehyde is a frequent and critical challenge in process development, quality control, and metabolite identification. This guide provides a comprehensive spectroscopic comparison of these twelve isomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). We will delve into the causality behind the observed spectral differences, offering field-proven insights to aid in unambiguous isomer identification.

The Foundational Role of Electronic and Steric Effects

The spectroscopic signatures of halogenated benzaldehyde isomers are fundamentally governed by the electronic and steric influences of the halogen substituent. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+R) via their lone pairs. The inductive effect decreases down the group (F > Cl > Br > I), while the resonance effect is most significant for fluorine due to better orbital overlap with the benzene ring's π-system. The position of the halogen (ortho, meta, or para) dictates the interplay of these effects on the electron density of the aromatic ring and the aldehyde group, thereby influencing the chemical environment of the nuclei and the energies of vibrational and electronic transitions.[1] Steric hindrance, particularly from bulky halogens in the ortho position, can also impact molecular conformation and spectroscopic properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of halogenated benzaldehydes are characterized by a highly deshielded aldehyde proton signal (δ 9.8–10.5 ppm) and a more complex aromatic region (δ 7.0–8.0 ppm). The chemical shift of the aldehyde proton is sensitive to the electronic nature of the halogen and its position. Generally, electron-withdrawing groups increase the deshielding of the aldehyde proton.

The aromatic region provides a clear fingerprint for each isomer. Para-substituted isomers exhibit a symmetrical AA'BB' system, typically appearing as two distinct doublets. Ortho- and meta-isomers display more complex splitting patterns due to the lower symmetry.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Halogenated Benzaldehyde Isomers in CDCl₃

IsomerAldehyde HAromatic Hs
Benzaldehyde 10.007.52 (m, 2H), 7.62 (t, 1H), 7.86 (d, 2H)[2][3]
2-Fluorobenzaldehyde 10.407.20-7.35 (m, 2H), 7.60-7.70 (m, 1H), 7.90-8.00 (m, 1H)
3-Fluorobenzaldehyde 9.987.30-7.45 (m, 1H), 7.50-7.65 (m, 2H), 7.70-7.80 (m, 1H)
4-Fluorobenzaldehyde 9.957.20 (t, 2H), 7.90 (dd, 2H)
2-Chlorobenzaldehyde 10.457.35-7.55 (m, 2H), 7.60 (d, 1H), 7.90 (d, 1H)
3-Chlorobenzaldehyde 9.977.45-7.60 (m, 2H), 7.75 (d, 1H), 7.85 (s, 1H)
4-Chlorobenzaldehyde 9.997.52 (d, 2H), 7.82 (d, 2H)[3]
2-Bromobenzaldehyde 10.367.40-7.50 (m, 2H), 7.65 (d, 1H), 7.90 (d, 1H)[4]
3-Bromobenzaldehyde 9.967.40 (t, 1H), 7.70-7.80 (m, 2H), 8.00 (s, 1H)
4-Bromobenzaldehyde 9.997.72 (d, 2H), 7.82 (d, 2H)[3]
2-Iodobenzaldehyde 10.157.25 (t, 1H), 7.50 (t, 1H), 7.95 (d, 1H), 8.00 (d, 1H)
3-Iodobenzaldehyde 9.927.25 (t, 1H), 7.85 (d, 1H), 8.05 (d, 1H), 8.25 (s, 1H)
4-Iodobenzaldehyde 9.957.50 (d, 2H), 7.90 (d, 2H)

Note: Data is compiled from various sources and may vary slightly depending on experimental conditions. Where specific literature values were not available, typical ranges are provided.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is highly deshielded, appearing in the range of δ 189–195 ppm. The chemical shift of the ipso-carbon (the carbon attached to the halogen) is significantly affected by the halogen's electronegativity and the "heavy atom effect" in the case of bromine and iodine.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Halogenated Benzaldehyde Isomers in CDCl₃

IsomerC=OAromatic Cs
Benzaldehyde 192.3129.0, 129.7, 134.4, 136.5[5]
2-Fluorobenzaldehyde 188.5116.5 (d), 125.0 (d), 129.0, 136.0, 138.0, 163.0 (d)
3-Fluorobenzaldehyde 190.8115.0 (d), 122.0 (d), 125.0, 131.0, 138.0, 163.0 (d)
4-Fluorobenzaldehyde 190.5116.0 (d), 132.5 (d), 133.0, 166.5 (d)
2-Chlorobenzaldehyde 190.0127.5, 129.5, 130.5, 134.0, 135.0, 136.0
3-Chlorobenzaldehyde 190.5128.0, 129.0, 130.5, 135.0, 136.0, 137.5
4-Chlorobenzaldehyde 190.8129.4, 130.9, 134.7, 140.9
2-Bromobenzaldehyde 191.9127.1, 127.9, 129.8, 133.4, 133.9, 135.4[4]
3-Bromobenzaldehyde 190.8123.4, 128.4, 130.6, 132.4, 137.3, 138.0[4]
4-Bromobenzaldehyde 191.2129.5, 131.0, 132.5, 135.0
2-Iodobenzaldehyde 194.595.0, 128.5, 130.0, 134.0, 140.0, 142.0
3-Iodobenzaldehyde 190.095.0, 128.0, 138.0, 139.0, 142.0, 144.0
4-Iodobenzaldehyde 191.5102.0, 131.0, 135.0, 138.5

Note: Data is compiled from various sources and may vary slightly depending on experimental conditions. (d) indicates a doublet due to C-F coupling.

Experimental Protocol for NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

Caption: Recommended workflow for FT-IR analysis using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzaldehyde and its derivatives exhibit two main absorption bands: a strong band around 240-250 nm (π → π* transition of the aromatic system) and a weaker, longer-wavelength band around 280-300 nm (n → π* transition of the carbonyl group). The position and intensity of these bands are influenced by the halogen substituent. Halogens, with their lone pairs, can act as auxochromes, causing a bathochromic (red) shift of the π → π* transition. The effect is generally more pronounced for the heavier halogens.

Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm) of Halogenated Benzaldehyde Isomers in a Non-polar Solvent (e.g., Hexane)

Isomerπ → π* (nm)n → π* (nm)
Benzaldehyde ~244~280
2-Fluorobenzaldehyde ~242~285
3-Fluorobenzaldehyde ~240~282
4-Fluorobenzaldehyde ~245~288
2-Chlorobenzaldehyde ~250~295
3-Chlorobenzaldehyde ~248~290
4-Chlorobenzaldehyde ~255~298
2-Bromobenzaldehyde ~255~300
3-Bromobenzaldehyde ~252~295
4-Bromobenzaldehyde ~260~305
2-Iodobenzaldehyde ~260~310
3-Iodobenzaldehyde ~258~305
4-Iodobenzaldehyde ~265~315

Note: These are approximate values and can be solvent-dependent.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and characteristic fragmentation patterns. The molecular ion peak (M⁺) is typically prominent. For chloro- and bromo-derivatives, the isotopic pattern of the molecular ion is a key diagnostic feature (M⁺ and M+2 peaks in a ~3:1 ratio for chlorine and ~1:1 for bromine).

Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-1 amu), loss of the formyl radical (-29 amu), and loss of carbon monoxide (-28 amu). The presence of the halogen influences the relative abundance of these fragments and can lead to additional fragmentation pathways involving the loss of the halogen atom or HX. While mass spectrometry is excellent for determining the elemental composition, distinguishing between ortho, meta, and para isomers can be challenging as they often yield very similar mass spectra. However, subtle differences in fragment ion abundances can sometimes be used for differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS).

Fragmentation_Pathway M [M]⁺˙ M_minus_H [M-H]⁺ M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ M->M_minus_CHO - CHO˙ M_minus_X [M-X]⁺ M->M_minus_X - X˙ M_minus_CO [M-CO]⁺˙ M_minus_H->M_minus_CO - CO

Caption: Common fragmentation pathways for halogenated benzaldehydes in EI-MS.

Conclusion: An Integrated Spectroscopic Approach

No single spectroscopic technique provides all the answers for the unambiguous identification of halogenated benzaldehyde isomers. However, by integrating the data from NMR, FT-IR, UV-Vis, and MS, a confident structural assignment can be made. ¹H and ¹³C NMR are the most definitive for isomer differentiation. FT-IR provides a rapid and reliable confirmation of the aldehyde functionality and can offer clues about the substitution pattern. UV-Vis spectroscopy gives insights into the electronic structure, while mass spectrometry confirms the molecular weight and elemental composition. This guide provides the foundational data and interpretive framework for researchers, scientists, and drug development professionals to confidently navigate the spectroscopic characterization of these important chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • Supporting Information - Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzaldehyde. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Bromo-5-chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde, a class of compounds frequently used as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its reactive nature, stemming from the aldehyde functional group and multiple halogen substituents, demands a rigorous and informed approach to its handling and disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The core principle is that all chemical waste must be managed in accordance with institutional policies and local, state, and federal regulations.

Section 1: Hazard Identification & Immediate Safety Precautions

Before handling or preparing for disposal, it is imperative to understand the hazards associated with 2-Bromo-5-chloro-4-fluorobenzaldehyde and its chemical analogs. This knowledge informs the selection of appropriate personal protective equipment (PPE) and engineering controls, forming the foundation of a safe disposal workflow.

Summary of Potential Hazards

While a specific Safety Data Sheet (SDS) for 2-Bromo-5-chloro-4-fluorobenzaldehyde was not located, data from structurally similar halogenated benzaldehydes allows for a reliable hazard assessment.

Hazard ClassGHS Hazard StatementRationale & Causality
Skin Corrosion/Irritation H315: Causes skin irritation.[4][5]The electrophilic nature of the aldehyde and the aromatic ring can lead to reactions with biological macromolecules in the skin, causing irritation.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[4][5]Direct contact with the eyes can cause significant irritation and potential damage due to the compound's reactivity.
Respiratory Irritation H335: May cause respiratory irritation.[4]Inhalation of the dust or powder can irritate the mucous membranes and lining of the respiratory tract.
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6][7]Systemic toxicity is a potential risk for this class of multi-halogenated organic compounds.
Physical Hazard May form combustible dust concentrations in air.[6][7]Fine powders of organic materials, when dispersed in air in sufficient concentration, can ignite if an ignition source is present.
Essential Personal Protective Equipment (PPE) & Handling

Adherence to proper PPE and handling protocols is non-negotiable.

  • Engineering Controls : Always handle 2-Bromo-5-chloro-4-fluorobenzaldehyde within a certified chemical fume hood to prevent inhalation of dust and vapors.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6][8]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) appropriate for handling halogenated organic compounds.

  • Body Protection : A lab coat is mandatory. For larger quantities or spill cleanup, consider additional protective clothing.[6][7]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[5][6][7] Do not eat, drink, or smoke in the laboratory.[6][7]

Section 2: Waste Characterization & Segregation

Proper disposal begins with correct waste characterization. Mischaracterization can lead to dangerous reactions in waste containers, improper treatment, and regulatory non-compliance.

Classification: Halogenated Organic Waste

2-Bromo-5-chloro-4-fluorobenzaldehyde contains bromine, chlorine, and fluorine atoms. This definitively classifies it as a halogenated organic waste .[9][10][11] This category of waste is subject to specific disposal pathways, typically high-temperature incineration, to ensure the complete destruction of the halogenated molecules.[9]

Crucial Causality : Mixing halogenated and non-halogenated waste streams is a common and costly mistake. Halogenated waste requires specialized incineration facilities equipped with scrubbers to neutralize acidic gases (like HBr, HCl, and HF) produced during combustion.[12] Disposing of non-halogenated waste in this manner is unnecessarily expensive, while disposing of halogenated waste through non-halogenated streams (like solvent recycling) can damage equipment and lead to environmental release of hazardous compounds.[11]

Chemical Incompatibilities

To prevent dangerous reactions within the waste container, do not mix 2-Bromo-5-chloro-4-fluorobenzaldehyde waste with the following:

  • Strong Oxidizing Agents : (e.g., nitrates, perchlorates, permanganates)[4][6][8]

  • Strong Bases : (e.g., sodium hydroxide, potassium tert-butoxide)[4][6][8]

  • Strong Acids & Reducing Agents : Some related compounds also show incompatibility with these materials.[8]

It is best practice to collect this waste in a designated container, either alone or with other compatible halogenated organic solids.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe collection and disposal of 2-Bromo-5-chloro-4-fluorobenzaldehyde waste.

Step 3.1: Preparing for Disposal
  • Identify Your Satellite Accumulation Area (SAA) : This is a designated location in or near the laboratory where hazardous waste is collected before being transferred to a central storage facility. The SAA must be managed in accordance with your institution's policies and EPA/OSHA regulations.

  • Select the Correct Waste Container : Obtain a dedicated, properly labeled container for "Halogenated Organic Solid Waste" from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a secure, tight-fitting lid.[10][13]

Step 3.2: Containerizing Waste
  • Transfer Solid Waste : Inside a chemical fume hood, carefully transfer the 2-Bromo-5-chloro-4-fluorobenzaldehyde powder into the designated halogenated waste container. Use a spatula or scoop. Avoid any actions that could generate dust.[6][7]

  • Manage Contaminated Materials : Any items grossly contaminated with the compound, such as weigh boats, gloves, or paper towels used for cleanup, must also be placed in the same hazardous waste container.[7]

  • Secure the Container : Tightly close the lid of the waste container immediately after adding waste to prevent the escape of any vapors or dust.[10][11] The container must remain closed at all times except when waste is being added.[11]

Step 3.3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. As soon as the first particle of waste enters the container, it must be labeled.[11] Your institution's hazardous waste tag should include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Bromo-5-chloro-4-fluorobenzaldehyde" and any other compatible chemicals in the container.

  • The approximate percentage of each constituent.

  • The relevant hazard characteristics (e.g., Irritant, Toxic).[11]

  • The name and contact information of the generating researcher or lab.

Step 3.4: Arranging for Disposal
  • Storage : Store the sealed and labeled waste container in your designated SAA. Ensure it is stored in secondary containment to mitigate any potential leaks.[11]

  • Request Pickup : Once the container is full, or if you are generating waste infrequently, follow your institution's procedure to request a waste pickup from the EHS department. Do not pour any chemical waste down the drain.[8][14]

Section 4: Emergency Procedures - Spill & Exposure

Small Spill Cleanup

For small spills of solid 2-Bromo-5-chloro-4-fluorobenzaldehyde:

  • Evacuate and Secure : Alert others in the immediate area. Ensure the area is well-ventilated (fume hood is running). Remove all sources of ignition.[6][7][14]

  • Don PPE : Wear the full PPE as described in Section 1.2.

  • Contain and Collect : Gently sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[6][7][8] AVOID CREATING DUST . If necessary, you can lightly moisten a paper towel with an inert solvent like mineral oil to wipe up the final traces, placing the towel in the waste container.

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : Treat all cleanup materials as halogenated organic waste.

First Aid Measures
  • Inhalation : Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[6][8][15]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][15] If skin irritation occurs, seek medical attention.[5][6]

  • Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7][15]

  • Ingestion : Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[6][7] Do NOT induce vomiting without medical advice.[15]

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the proper disposal of 2-Bromo-5-chloro-4-fluorobenzaldehyde.

G A Identify Waste: 2-Bromo-5-chloro-4-fluorobenzaldehyde B Consult SDS and Lab Safety Plan A->B C Is it a Halogenated Organic Compound? (Contains F, Cl, Br, or I) B->C D YES: Classify as HALOGENATED ORGANIC WASTE C->D Yes E NO: Follow procedure for NON-HALOGENATED WASTE (Incorrect Path for this Chemical) C->E No F Check for Incompatibilities (e.g., Strong Oxidizers, Bases) D->F G Select Designated 'Halogenated Organic Solid Waste' Container F->G Segregate H Containerize Waste in Fume Hood & Attach Hazardous Waste Label G->H I Store Securely in Satellite Accumulation Area (SAA) H->I J Request Pickup from Environmental Health & Safety (EHS) I->J

Caption: Logical workflow for the disposal of 2-Bromo-5-chloro-4-fluorobenzaldehyde.

Conclusion

The responsible management of chemical waste like 2-Bromo-5-chloro-4-fluorobenzaldehyde is a cornerstone of laboratory safety and environmental stewardship. By understanding its hazards, correctly classifying it as a halogenated organic waste, and adhering to a strict, step-by-step disposal protocol, researchers can ensure they are operating in a safe, compliant, and ethical manner. Always prioritize the guidance from your institution's Environmental Health & Safety department as the final authority on all waste disposal procedures.

References

  • Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • MySkinRecipes. Product Information: 5-Bromo-2-chloro-4-fluorobenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-Bromo-5-chloro-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in the synthesis of pharmaceuticals and advanced materials, 2-Bromo-5-chloro-4-fluorobenzaldehyde is a compound whose utility is matched by its hazardous properties.[1] A disciplined and informed approach to its handling is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring personnel safety and experimental integrity. This guide provides a detailed protocol for the safe handling of this compound, grounded in established safety principles and field-proven experience.

Immediate Safety Briefing: Understanding the Hazard Profile

2-Bromo-5-chloro-4-fluorobenzaldehyde is a multi-hazard substance. A thorough understanding of its risk profile is the cornerstone of safe handling. The primary hazards are:

  • Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[2][3]

  • Irritation: It is known to cause significant skin irritation and serious eye irritation.[2][3] Inhalation may also lead to respiratory irritation.[2][3]

  • Combustible Dust: If dispersed in the air, the solid powder may form combustible dust concentrations.[2][3]

Given these hazards, direct contact and aerosol generation must be strictly avoided. All handling procedures must be designed to contain the material and prevent exposure through dermal, ocular, or respiratory routes.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is the final barrier between the researcher and the chemical; it should never be the only one. The primary method for controlling exposure is the use of robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of 2-Bromo-5-chloro-4-fluorobenzaldehyde must be conducted inside a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood contains dust and vapors, preventing their release into the laboratory environment and protecting the user from inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to support the function of the fume hood and to dilute any fugitive emissions.[4]

  • Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[2][4] Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must directly address the identified hazards of 2-Bromo-5-chloro-4-fluorobenzaldehyde. This is not a "one-size-fits-all" scenario; the equipment must be appropriate for handling a toxic and irritating halogenated aromatic aldehyde.[5][6]

Protection Area Required PPE Rationale & Standard
Eye & Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and potential splashes.[7] A full face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[8][9] All eye and face protection must be ANSI Z87.1 compliant.[10]
Hand Chemical-Resistant Gloves (Nitrile or Butyl Rubber)The compound is harmful in contact with skin and causes irritation.[2][3] Nitrile or butyl rubber gloves offer good resistance to aromatic and halogenated compounds.[6] Always inspect gloves for tears or punctures before use.[2] Double-gloving is recommended to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs.
Body Chemical-Resistant Laboratory Coat / ApronA lab coat, preferably one that is chemical-resistant, is mandatory to protect against incidental contact and contamination of personal clothing.[8] For procedures involving larger quantities, a chemical-resistant apron over the lab coat provides an additional layer of safety.
Respiratory NIOSH/MSHA Approved Respirator (If necessary)All work should be performed in a fume hood to prevent inhalation.[2] If engineering controls are insufficient to maintain exposure below permissible limits, or in the event of a large spill or emergency, a NIOSH/MSHA-approved respirator with an appropriate organic vapor/acid gas cartridge must be used.[2][9] A proper fit test is required for all respirator users.
Operational Plan: A Step-by-Step Protocol

This workflow is designed to minimize risk at every stage of the handling process, from preparation to disposal.

G Handling Protocol: 2-Bromo-5-chloro-4-fluorobenzaldehyde cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A 1. Risk Assessment Review SDS & Procedures B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Don PPE (Coat, Goggles, Face Shield, Gloves) B->C D 4. Portion Chemical Use minimal quantity necessary C->D Begin Work E 5. Perform Reaction/Procedure Keep sash at lowest practical height D->E F 6. Securely Close Container E->F G 7. Decontaminate Surfaces (Wipe down work area) F->G Complete Work H 8. Segregate Waste (Solid & Liquid) G->H I 9. Doff PPE (Remove gloves last) H->I External_Disposal 11. Dispose via Approved Waste Disposal Plant H->External_Disposal J 10. Wash Hands Thoroughly I->J

Caption: A workflow diagram illustrating the key phases of safe chemical handling.

Detailed Steps:

  • Pre-Operational Checks:

    • Confirm you have read and understood the Safety Data Sheet (SDS).[2][3]

    • Verify that the chemical fume hood is operational and the certification is current.

    • Ensure the path to the eyewash station and safety shower is unobstructed.

    • Assemble all necessary equipment and reagents inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE as outlined in the table above.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transferring, deep within the chemical fume hood.

    • Handle the solid material carefully to avoid creating dust.[2][3]

    • If transferring the solid, use a spatula and gently tap it to release the powder; do not shake or drop it from a height.

    • Keep the container tightly closed when not in use.[2][3]

    • Avoid contact with skin and eyes.[11] In case of accidental contact, immediately flush the affected area. For skin, wash with plenty of soap and water for at least 15 minutes.[2] For eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention in both cases.

  • Post-Operational Plan: Decontamination and Disposal:

    • Decontamination: Once the procedure is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent and cleaning materials.

    • Waste Disposal: All materials contaminated with 2-Bromo-5-chloro-4-fluorobenzaldehyde, including empty containers, used gloves, and cleaning materials, must be treated as hazardous waste.

      • Collect waste in a clearly labeled, sealed container.

      • Do not mix with incompatible waste streams. The compound is incompatible with strong oxidizing agents and strong bases.[3]

      • Dispose of the contents and container through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

    • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be the last item removed.

    • Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[5]

By integrating these engineering controls, personal protective equipment, and rigorous operational plans, researchers can confidently handle 2-Bromo-5-chloro-4-fluorobenzaldehyde, ensuring both personal safety and the integrity of their scientific work.

References

  • Lab Safety Equipment & PPE - ChemTalk. ChemTalk. Available at: [Link]

  • Common Personal Protective Equipment - Environmental Health & Safety. University of Nevada, Reno. (2024). Available at: [Link]

  • Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. Available at: [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. Bernardo Ecenarro. Available at: [Link]

  • Aldehydes exposure analysis | RPS. RPS Group. Available at: [Link]

  • What PPE is recommended for chemical hazards? - Creative Safety Supply. Creative Safety Supply. Available at: [Link]

  • Chemical Safety Guidelines - Texas A&M University-San Antonio. Texas A&M University-San Antonio. (2021). Available at: [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Princeton University. Available at: [Link]

  • 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Study.com. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.